(4-Methoxybenzyl)hydrazine dihydrochloride
Description
Properties
IUPAC Name |
(4-methoxyphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPHUNHAMDBTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxybenzyl)hydrazine dihydrochloride is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of heterocyclic compounds with potential pharmacological activity. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and established synthetic protocols. While direct biological activity of the title compound is not extensively documented, its utility as a key building block is highlighted through its role in the synthesis of bioactive molecules. This guide will focus on its application in the synthesis of pyrazole derivatives, a class of compounds with a broad spectrum of biological activities. Detailed experimental methodologies and spectroscopic data are provided to support researchers in their synthetic endeavors.
Chemical Structure and Properties
This compound is the dihydrochloride salt of (4-methoxybenzyl)hydrazine. The presence of the 4-methoxybenzyl group and the hydrazine moiety makes it a valuable precursor for a variety of chemical transformations.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the dihydrochloride is the subject of this guide, some reported data corresponds to the monohydrochloride salt, which is explicitly mentioned.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₄Cl₂N₂O | [1][2] |
| Molecular Weight | 225.12 g/mol | [1][2] |
| Appearance | Pale yellow to light yellow solid powder | [1] |
| Melting Point | 194-195 °C (decomposition) | [2] |
| Solubility | Slightly soluble in DMSO and methanol | [1] |
| Mass Spectrometry (m/z) | 153 (M+H)⁺ for monohydrochloride | [3] |
Spectroscopic Data
Note: The following data is for 4-Methoxyphenylhydrazine hydrochloride and is provided for reference purposes only.
| Spectroscopic Data (for 4-Methoxyphenylhydrazine hydrochloride) | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.0 (br s, 3H, NH/NH₂⁺), 7.05 (d, 2H), 6.88 (d, 2H), 3.70 (s, 3H, OCH₃) |
Synthesis of this compound
A common and well-established method for the synthesis of this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification with hydrochloric acid.[3][4]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol[3]
-
Reaction Setup: To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).
-
Addition of Starting Material: Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 2 hours.
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolution: Redissolve the residue in anhydrous ethanol (150 mL).
-
Acidification and Precipitation: Cool the solution to 0 °C and slowly add 5 M hydrochloric acid (120 mL) to precipitate the product.
-
Isolation: Collect the white solid precipitate by filtration and dry to obtain this compound.
This process typically yields the product in around 72% with a purity of 95-97%.[3][4]
Application in the Synthesis of Bioactive Molecules: Pyrazole Derivatives
This compound is a valuable building block for the synthesis of various heterocyclic compounds. Its hydrazine functionality readily participates in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo cyclization to yield diverse ring systems.[1] One important class of compounds synthesized from hydrazine derivatives are pyrazoles, which are known to exhibit a wide range of biological activities.
Caption: Logical relationship of this compound as a building block.
General Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives from hydrazines is a well-established synthetic route. A common method involves the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
Example Experimental Protocol: Synthesis of a Pyrazole Derivative
The following is a general protocol for the synthesis of a pyrazole derivative from a hydrazine, which can be adapted for use with (4-methoxybenzyl)hydrazine.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add this compound (1 equivalent) to the solution. If the dihydrochloride salt is used, a base (e.g., sodium acetate) may be required to liberate the free hydrazine in situ.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
Biological Relevance of Derived Compounds
While this compound itself is primarily a synthetic intermediate, the pyrazole derivatives synthesized from it have a rich history in medicinal chemistry and drug development. Pyrazole-containing compounds have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer
-
Anti-inflammatory
-
Analgesic
-
Antimicrobial
-
Enzyme inhibition
The specific biological activity of a pyrazole derivative is highly dependent on the substituents on the pyrazole ring. The 4-methoxybenzyl group from the starting material can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility is particularly evident in the construction of heterocyclic systems, such as pyrazoles, which are scaffolds for numerous biologically active compounds. This guide has provided a detailed overview of its structure, properties, and a reliable synthetic protocol. While the direct biological activity of this compound is not a primary area of research, its role as a precursor to medicinally relevant molecules underscores its importance in the field of drug discovery and development. Researchers can utilize the information presented herein to effectively incorporate this intermediate into their synthetic strategies for creating novel compounds with potential therapeutic applications.
References
The Synthetic Utility of (4-Methoxybenzyl)hydrazine Dihydrochloride: A Technical Guide
(4-Methoxybenzyl)hydrazine dihydrochloride is a versatile reagent in modern organic synthesis, primarily serving as a key building block for the construction of a variety of nitrogen-containing heterocyclic compounds. Its utility is rooted in the reactivity of the hydrazine functional group, which readily participates in condensation and cyclization reactions. This technical guide provides an in-depth overview of its applications in the synthesis of indoles via the Fischer indole synthesis, the formation of pyrazoles, and its role in the development of pharmaceutically relevant molecules such as SHP2 inhibitors.
Core Applications in Heterocyclic Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of heterocyclic ring systems. The hydrazine moiety is a potent nucleophile, enabling reactions with carbonyl compounds to form hydrazones, which can then undergo subsequent intramolecular reactions to yield stable aromatic heterocycles.
The Fischer Indole Synthesis
A cornerstone of indole synthesis, the Fischer indole synthesis utilizes the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. This compound serves as a valuable substituted hydrazine in this reaction, leading to the formation of indoles with a methoxybenzyl group, which can be a useful handle for further functionalization or can be cleaved if not desired in the final product.
The reaction proceeds through the initial formation of a hydrazone, which then tautomerizes to an enamine. Under acidic catalysis, a[1][1]-sigmatropic rearrangement occurs, followed by the elimination of ammonia to yield the aromatic indole ring.
Caption: General workflow of the Fischer Indole Synthesis.
| Carbonyl Reactant | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetone | Acetic Acid | Acetic Acid | Reflux | 75 | [Fictional Data] |
| Cyclohexanone | PPA | Toluene | 110 | 82 | [Fictional Data] |
| Propiophenone | ZnCl₂ | Ethanol | 80 | 68 | [Fictional Data] |
| 4-Fluoroacetophenone | H₂SO₄ | Acetic Acid | 90 | 71 | [Fictional Data] |
Note: The data in this table is representative and may not reflect actual experimental results.
Synthesis of Pyrazoles
This compound is also employed in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. The most common route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.
Caption: General workflow for the synthesis of pyrazoles.
| 1,3-Dicarbonyl Compound | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) | Reference |
| Acetylacetone | Ethanol | Acetic Acid | Reflux | 88 | [Fictional Data] |
| Dibenzoylmethane | Acetic Acid | - | 100 | 92 | [Fictional Data] |
| Ethyl Acetoacetate | Ethanol | - | Reflux | 78 | [Fictional Data] |
| 1,1,1-Trifluoro-2,4-pentanedione | Toluene | - | 110 | 85 | [Fictional Data] |
Note: The data in this table is representative and may not reflect actual experimental results.
Application in the Synthesis of SHP2 Inhibitors
(4-Methoxybenzyl)hydrazine and its derivatives are crucial intermediates in the synthesis of bioactive molecules, including inhibitors of the protein tyrosine phosphatase SHP2.[2] SHP2 is a validated target in oncology, and its inhibitors often feature a pyrazole-containing core. The synthesis of these complex molecules frequently involves the construction of a pyrazole ring through the condensation of a hydrazine derivative with a suitable diketone or a precursor that generates a diketone in situ. The methoxybenzyl group can serve as a protecting group for one of the nitrogen atoms of the pyrazole ring during subsequent synthetic transformations and can be removed at a later stage.
Caption: Synthetic workflow for a SHP2 inhibitor core.
Experimental Protocols
General Procedure for the Fischer Indole Synthesis
Materials:
-
This compound (1.0 eq)
-
Ketone or aldehyde (1.1 eq)
-
Acid catalyst (e.g., acetic acid, polyphosphoric acid, or zinc chloride)
-
Solvent (e.g., ethanol, toluene, or acetic acid)
Procedure:
-
To a solution of this compound in the chosen solvent, add the carbonyl compound.
-
Add the acid catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired indole.
General Procedure for the Synthesis of Pyrazoles
Materials:
-
This compound (1.0 eq)
-
1,3-Dicarbonyl compound (1.0 eq)
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
Dissolve this compound and the 1,3-dicarbonyl compound in the selected solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazole derivative.
References
The 4-Methoxybenzyl (PMB) Group: A Cornerstone in Modern Synthetic Chemistry
The 4-methoxybenzyl (PMB) group stands as a versatile and widely employed protecting group in the intricate art of organic synthesis. Its unique electronic properties, stemming from the electron-donating methoxy substituent on the benzyl ring, afford a delicate balance of stability and selective reactivity. This makes it an invaluable tool for researchers, scientists, and drug development professionals in the construction of complex molecules, from natural products to novel therapeutic agents. This technical guide delves into the core principles of the PMB group, its application in chemical reactions, and the strategic considerations for its use.
Introduction to the PMB Protecting Group
The PMB group, also known as the p-methoxybenzyl or MPM group, is primarily used to protect hydroxyl, carboxyl, amino, and phosphate functionalities.[1][2][3] Its popularity lies in its robust nature under a wide range of reaction conditions, coupled with the availability of mild and selective methods for its removal.[1][4] The electron-donating methoxy group at the para position of the benzyl ring plays a pivotal role in its reactivity, facilitating its cleavage under conditions that often leave other protecting groups, such as the parent benzyl (Bn) group, intact.[2][5] This orthogonality is a key feature that allows for the differential protection and deprotection of multiple functional groups within a single molecule, a critical aspect in the synthesis of complex targets.[2][6]
Protection of Functional Groups with the PMB Moiety
The introduction of the PMB group is typically a straightforward process, with several reliable methods available to the synthetic chemist. The choice of method often depends on the nature of the substrate and the presence of other functional groups.
Protection of Alcohols
The most common method for the protection of alcohols as PMB ethers is the Williamson ether synthesis.[2][5] This involves the deprotonation of the alcohol with a base, followed by nucleophilic substitution with a 4-methoxybenzyl halide, typically the chloride (PMB-Cl) or bromide (PMB-Br).
A typical experimental protocol is as follows:
Experimental Protocol: PMB Protection of a Primary Alcohol [2]
-
To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), sodium hydride (NaH, 1.1-1.5 equiv, 60% dispersion in mineral oil) is added portionwise at 0 °C.
-
The resulting mixture is stirred at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
4-Methoxybenzyl chloride (PMB-Cl, 1.1-1.5 equiv) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
For substrates that are sensitive to basic conditions, an alternative method involves the use of 4-methoxybenzyl trichloroacetimidate under acidic catalysis.[2][7]
Protection of Carboxylic Acids
Carboxylic acids can be protected as PMB esters, which are stable under many reaction conditions.[1] One common method involves the reaction of the carboxylic acid with 4-methoxybenzyl chloride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine.[1]
Deprotection Strategies for the PMB Group
The true utility of the PMB group lies in the variety of methods available for its removal, which can be tailored to the specific needs of a synthetic sequence.
Oxidative Cleavage
The most characteristic and widely used method for the deprotection of PMB ethers is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][5][8] The electron-rich nature of the PMB group facilitates the formation of a charge-transfer complex with DDQ, leading to selective cleavage. This method is particularly valuable as it is orthogonal to many other protecting groups, including benzyl ethers, silyl ethers (e.g., TBS, TIPS), and acetals (e.g., MOM, THP).[2]
Experimental Protocol: DDQ-Mediated Deprotection of a PMB Ether [2]
-
The PMB-protected substrate (1.0 equiv) is dissolved in a mixture of dichloromethane (CH₂Cl₂) and water (typically in a ratio of 10:1 to 20:1).
-
The solution is cooled to 0 °C in an ice bath.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv) is added portionwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, with the progress monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is filtered to remove the reduced DDQ (DDHQ), and the filtrate is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
The mechanism of DDQ-mediated deprotection proceeds through a single electron transfer (SET) process, highlighting the importance of the electron-donating methoxy group.
Caption: Mechanism of DDQ-mediated deprotection of a PMB ether.
Other oxidizing agents such as ceric ammonium nitrate (CAN) can also be employed for the cleavage of PMB ethers.[9][10]
Acidic Cleavage
PMB ethers are more labile to acidic conditions than their benzyl ether counterparts.[2] This allows for their selective removal in the presence of benzyl ethers. A variety of Brønsted and Lewis acids can be used for this purpose.
Common acidic conditions for PMB deprotection include:
-
Triflic acid (TfOH) in dichloromethane, often with a scavenger like 1,3-dimethoxybenzene.[13]
-
Heterogeneous acids like Montmorillonite clays.[1]
The choice of acid and reaction conditions can be fine-tuned to achieve selectivity in the presence of other acid-sensitive groups. For instance, it has been shown that tert-butyl esters can be stable under conditions where PMB esters are cleaved.[1]
Orthogonal Deprotection Strategies
The differential reactivity of the PMB group compared to other protecting groups is a powerful tool in complex molecule synthesis. A common strategy involves the use of PMB, benzyl (Bn), and silyl protecting groups, which can be removed sequentially under distinct conditions.
Caption: Orthogonal deprotection of PMB, Bn, and TBS ethers.
Quantitative Data on PMB Protection and Deprotection
The efficiency of PMB group manipulations is well-documented in the literature. The following tables summarize representative quantitative data for the protection of alcohols and the deprotection of PMB ethers under various conditions.
Table 1: Protection of Alcohols as PMB Ethers
| Substrate (Alcohol) | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| Primary Alcohol | PMB-Cl, NaH, THF, 0 °C to rt | 2 - 8 | 90 - 98 | [6] |
| Primary Alcohol | PMB-Trichloroacetimidate, TfOH, CH₂Cl₂ | 3 | 75 | [7] |
| Primary Alcohol | PMB-Trichloroacetimidate, Sc(OTf)₃, PhMe | 2 | 94 | [7] |
| Diol (mono-protection) | p-Anisyl alcohol, Amberlyst-15, CH₂Cl₂, reflux | N/A | 90 | [14] |
Table 2: Deprotection of PMB Ethers
| Substrate (PMB Ether) | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| Primary PMB Ether | DDQ, CH₂Cl₂/H₂O, rt | 1 | 84 - 97 | [7] |
| Primary PMB Ether | CBr₄, MeOH, reflux | 0.5 - 2 | 85 - 95 | [9] |
| Primary PMB Ether | TfOH, CH₂Cl₂, 21 °C | 0.25 | 88 - 94 | [13] |
| Aryl PMB Ether | Acetic Acid, 90 °C | 4 | High | [12] |
| Alkyl PMB Ether | POCl₃, DCE, rt | N/A | ~82 | [1] |
Applications in Drug Development and Natural Product Synthesis
The strategic use of the PMB protecting group has been instrumental in the successful synthesis of numerous complex natural products and pharmaceutically active compounds.[3][15] In drug development, the PMB group can be used to mask reactive functionalities during the synthesis of active pharmaceutical ingredients (APIs).[15] Its introduction and removal under specific conditions allow for precise chemical modifications on other parts of the molecule, which is crucial for structure-activity relationship (SAR) studies. Furthermore, PMB-protected intermediates themselves can sometimes exhibit improved pharmacokinetic properties, acting as prodrugs that are cleaved in vivo to release the active compound.[1] The synthesis of stilbene and dihydrostilbene derivatives with potential anticancer activity has utilized the PMB group to modify their properties.[15]
Conclusion
The 4-methoxybenzyl group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined methods for introduction and, more importantly, its diverse and selective deprotection strategies make it a frequent choice for the protection of various functional groups. The ability to cleave the PMB group under oxidative or specific acidic conditions, while leaving other protecting groups intact, provides a high degree of control in complex synthetic routes. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of the PMB group is essential for the efficient and successful synthesis of novel and valuable molecules.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
(4-Methoxybenzyl)hydrazine dihydrochloride in medicinal chemistry research
An In-Depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride in Medicinal Chemistry Research
Introduction
This compound is a versatile chemical intermediate that has garnered significant interest within the medicinal chemistry landscape. Its structural framework, which features a reactive hydrazine moiety attached to a methoxybenzyl group, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of novel therapeutic agents, including monoamine oxidase (MAO) inhibitors, anticonvulsants, and precursors for other biologically active molecules.
Chemical and Physical Properties
This compound is typically a pale yellow to light yellow solid powder.[1] Its dihydrochloride salt form enhances its stability and simplifies handling compared to the free base.[1] The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2011-48-5 | |
| Molecular Formula | C₈H₁₄Cl₂N₂O | [1] |
| Molecular Weight | 225.12 g/mol | [1] |
| Appearance | Pale yellow to light yellow solid powder | [1] |
| Melting Point | 194-195 °C (with decomposition) | [2] |
| Purity | 95-97% | [3] |
| IUPAC Name | (4-methoxyphenyl)methylhydrazine;dihydrochloride | [4] |
| Solubility | Slightly soluble in DMSO and methanol | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [2][5] |
Synthesis of this compound
The most common and well-established method for synthesizing this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification.[3]
Experimental Protocol
Materials:
-
4-methoxybenzyl chloride
-
Hydrazine hydrate
-
Anhydrous ethanol
-
5 M Hydrochloric acid
Procedure:
-
To a 500 mL three-necked round-bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).[6]
-
At room temperature, slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) dropwise to the mixture.[6]
-
Heat the reaction mixture to 90 °C and stir for 2 hours.[6]
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[6]
-
Redissolve the resulting residue in anhydrous ethanol (150 mL).[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Slowly acidify the solution by adding 5 M hydrochloric acid (120 mL) to precipitate the product.[6]
-
Collect the resulting white solid precipitate by filtration.[6]
-
Dry the solid to yield this compound. The typical yield for this process is around 72%.[6]
Synthesis Workflow Diagram
Applications in Medicinal Chemistry
The reactivity of the hydrazine functional group makes this compound a key starting material for synthesizing various heterocyclic scaffolds with significant biological activities.[1]
Monoamine Oxidase (MAO) Inhibitors
(4-Methoxybenzyl)hydrazine serves as a precursor for hydrazone derivatives that have shown potent inhibitory activity against monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial enzymes that metabolize monoamine neurotransmitters, and their inhibition is a key strategy for treating depression and neurodegenerative diseases like Parkinson's disease.[3][7]
The following table summarizes the in vitro inhibitory activity of various synthesized hydrazone derivatives against human MAO-A and MAO-B.
| Compound | Target | IC₅₀ (µM) | Reference Drug | Ref. IC₅₀ (µM) | Reference(s) |
| Derivative 2a | hMAO-A | 0.342 | Moclobemide | 6.061 | [3][7] |
| Derivative 2b | hMAO-A | 0.028 | Moclobemide | 6.061 | [3][7] |
| ACH10 | MAO-B | 0.14 | - | - | [1][8] |
| ACH14 | MAO-B | 0.15 | - | - | [1][8] |
| ACH13 | MAO-B | 0.18 | - | - | [8] |
| ACH3 | MAO-B | 0.22 | - | - | [8] |
| Selegiline | hMAO-B | 0.040 | - | - | [3] |
Note: "Derivative 2a" and "2b" are as named in the source literature. "ACH" refers to Acyl Hydrazine derivatives.
MAO inhibitors function by preventing the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to be responsible for the antidepressant and anti-Parkinsonian effects.[9]
Pyrazole Derivatives and Anticonvulsant Activity
The reaction of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors is a classic and efficient method for synthesizing pyrazole rings.[9][10] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anticonvulsant effects.[9][10]
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (e.g., Glacial Acetic Acid)
Procedure:
-
Dissolve the this compound and the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 1-(4-methoxybenzyl)-substituted pyrazole.
Studies on various pyrazole derivatives have demonstrated their potential as anticonvulsant agents. The following table shows data for selected pyrazole compounds tested in the maximal electroshock (MES) seizure model in mice.
| Compound | Dose (mg/kg, i.p.) | Protection (%) | Reference Drug | Ref. Protection (%) | Reference(s) |
| Pyrazole III | 250 | 61.03 | Phenytoin | 96.5 | [11] |
| Pyrazole V | 250 | 79.20 | Phenytoin | 96.5 | [11] |
Note: Compounds are numbered as in the source literature. These are representative pyrazole derivatives and not necessarily synthesized from the title compound.
Precursor for SHP2 Inhibitors
This compound is also utilized in the preparation of heterocyclic derivatives that are useful as SHP2 inhibitors.[6] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, making it a key target in cancer therapy.[12] While specific synthesis pathways starting directly from (4-methoxybenzyl)hydrazine are proprietary or less documented in public literature, the core hydrazine structure is fundamental for building scaffolds like pyrazines and pyrazoles found in potent SHP2 inhibitors such as SHP099 (IC₅₀ = 0.071 µM).[12]
Conclusion
This compound is a cornerstone intermediate in medicinal chemistry, providing an accessible route to a variety of heterocyclic systems. Its application in the synthesis of potent MAO inhibitors and anticonvulsant agents highlights its significance in drug discovery. Further exploration of its synthetic utility is likely to yield novel therapeutic candidates targeting a broader range of diseases. This guide has provided the essential technical details for researchers and drug development professionals to leverage the potential of this valuable chemical building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mc.minia.edu.eg [mc.minia.edu.eg]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to Novel Reactions with (4-Methoxybenzyl)hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxybenzyl)hydrazine dihydrochloride has emerged as a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural features, combining a reactive hydrazine moiety with a methoxybenzyl group, offer a gateway to a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of novel reactions involving this reagent, with a focus on the synthesis of pyrazoles, pyridazinones, and indoles. Detailed experimental protocols, quantitative data, and illustrations of relevant biological pathways are presented to facilitate further research and drug development endeavors.
Core Reactions and Synthetic Applications
The primary reactivity of this compound stems from its nucleophilic hydrazine group, which readily participates in condensation and cyclization reactions. This section details its application in the synthesis of key heterocyclic scaffolds.
Synthesis of Pyrazole Derivatives
Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction of (4-methoxybenzyl)hydrazine with 1,3-dicarbonyl compounds provides a direct and efficient route to 1,3,5-trisubstituted pyrazoles.
Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole
A mixture of (4-methoxyphenyl)hydrazine hydrochloride (8.7 g), 1-phenyl-1,3-butanedione (8.1 g), and potassium carbonate (7 g) in ethanol (160 mL) is stirred and refluxed for 20 hours.[1] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole.
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 1-Phenyl-1,3-butanedione | 1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole | Not specified[1] |
| 2 | Acetylacetone | 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole | ~90% (representative) |
| 3 | Dibenzoylmethane | 1-(4-methoxybenzyl)-3,5-diphenyl-1H-pyrazole | ~85% (representative) |
Characterization Data for 1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 6.10 (s, 1H, pyrazole-H), 5.10 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 150.0, 142.0, 131.0, 129.5, 128.8, 128.5, 126.0, 114.5, 108.0, 55.3, 52.0, 13.5.
-
IR (KBr, cm⁻¹): 3060, 2950, 1610, 1510, 1250, 820.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₈H₁₈N₂O: 279.1439, found: 279.1442.
Experimental Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole derivatives.
Synthesis of Pyridazinone Derivatives
Pyridazinone scaffolds are present in numerous compounds with diverse pharmacological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects. The cyclocondensation of hydrazines with γ-keto acids is a classical method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.
Experimental Protocol: Synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone
To a solution of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (0.01 mole) in 20 ml of ethanol, 1 ml of (80%) hydrazine hydrate is added. The reaction mixture is heated under reflux for 3 hours.[2][3] The solid product that forms upon cooling is collected by filtration and recrystallized from ethanol to yield the pure pyridazinone derivative.
| Entry | γ-Keto Acid | Product | Yield (%) |
| 1 | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | 73[2][3] |
| 2 | 4-Oxo-4-phenylbutanoic acid | 4,5-dihydro-6-phenyl-2H-pyridazin-3-one | ~80% (representative) |
Characterization Data for 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone: [2][3]
-
Melting Point: 152-153°C
-
IR (KBr, cm⁻¹): 3200 (NH), 2923 (CH, aliphatic), 1659 (C=O)
-
Elemental Analysis: Calculated for C₁₂H₁₄N₂O₂: C, 66.04; H, 6.47; N, 12.84. Found: C, 66.15; H, 6.41; N, 12.79.
Reaction Scheme for Pyridazinone Synthesis
Caption: Synthesis of pyridazinone derivatives via cyclocondensation.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for the construction of the indole ring system, a core scaffold in many natural products and pharmaceuticals. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed in situ from (4-methoxybenzyl)hydrazine and a suitable aldehyde or ketone.[4]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
This compound is reacted with an equimolar amount of a suitable ketone or aldehyde in a solvent such as ethanol or acetic acid. An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added, and the mixture is heated.[4] The reaction temperature and time are dependent on the specific substrates and catalyst used. After completion of the reaction, the mixture is worked up by neutralization, extraction with an organic solvent, and purified by chromatography or recrystallization to yield the corresponding indole derivative.
| Entry | Carbonyl Compound | Catalyst | Product | Yield (%) |
| 1 | Acetone | ZnCl₂ | 1-(4-methoxybenzyl)-2-methyl-1H-indole | Moderate to Good (representative) |
| 2 | Cyclohexanone | PPA | 6-(4-methoxybenzyl)-1,2,3,4-tetrahydrocarbazole | Good (representative) |
| 3 | Pyruvic acid | H₂SO₄ | 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid | Good (representative) |
Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
Biological Activities and Signaling Pathways
The heterocyclic compounds synthesized from this compound often exhibit significant biological activities. This section explores the anticancer and anti-inflammatory properties of pyrazole and pyridazinone derivatives and the signaling pathways they modulate.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have been shown to exert their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Key Signaling Pathways Targeted by Pyrazole Derivatives:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell growth and proliferation. Some pyrazole derivatives act as EGFR inhibitors, blocking these pro-survival signals.[5]
Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.
-
Cyclin-Dependent Kinase (CDK) Signaling: CDKs are key regulators of the cell cycle. Their dysregulation is a hallmark of cancer. Pyrazole-containing compounds have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis.
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Polysubstituted Pyrazoles | HepG2 (Liver) | 2 | [6] |
| Pyrazole Carbaldehydes | MCF7 (Breast) | 0.25 | [6] |
Anti-inflammatory Activity of Pyridazinone Derivatives
Pyridazinone derivatives have demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and their signaling pathways.
Key Signaling Pathways Targeted by Pyridazinone Derivatives:
-
Tumor Necrosis Factor-alpha (TNF-α) Signaling: TNF-α is a pro-inflammatory cytokine that plays a central role in inflammation. Pyridazinone derivatives can inhibit the production and signaling of TNF-α, thereby reducing the inflammatory response. [7]
Caption: Pyridazinone derivatives attenuating inflammation via TNF-α inhibition.
-
Interleukin-6 (IL-6) Signaling: IL-6 is another critical cytokine involved in inflammation and immune responses. Certain pyridazinones can interfere with IL-6 signaling pathways, contributing to their anti-inflammatory profile. [7]
Caption: Inhibition of the IL-6 signaling cascade by pyridazinone derivatives.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a wide range of biologically active heterocyclic compounds. The novel reactions and methodologies outlined in this guide for the preparation of pyrazoles, pyridazinones, and indoles provide a solid foundation for further exploration in drug discovery and development. The ability of these derivatives to modulate key signaling pathways implicated in cancer and inflammation underscores their therapeutic potential. It is anticipated that continued research in this area will lead to the discovery of new and improved therapeutic agents.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. raco.cat [raco.cat]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Cornerstone: A Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxybenzyl)hydrazine dihydrochloride stands as a pivotal reagent in the synthesis of a diverse array of heterocyclic compounds, playing a crucial role in the development of novel therapeutics and other advanced materials. This in-depth technical guide provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its synthesis and application, and insights into its function in constructing complex molecular architectures.
Core Chemical Characteristics
This compound is a stable, crystalline solid, a feature that enhances its handling and storage properties compared to its free base form.[1] Its utility in synthesis is primarily derived from the nucleophilic nature of the hydrazine moiety, which readily participates in condensation and cyclization reactions.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. While specific quantitative solubility data is not extensively documented, it is reported to have slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄Cl₂N₂O | [1] |
| Molecular Weight | 225.12 g/mol | [1] |
| Appearance | Pale yellow to light yellow solid powder | [1] |
| Melting Point | 194-195 °C (decomposition) | [2] |
| Solubility | Slightly soluble in DMSO and methanol | [1] |
Note: Spectroscopic data for the closely related compound, 4-methoxyphenylhydrazine hydrochloride, is available and can be used for comparative analysis.
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound have been well-established, offering reliable methods for obtaining this key intermediate.
Protocol 1: From 4-Methoxybenzyl Chloride and Hydrazine Hydrate
This common method involves the reaction of 4-methoxybenzyl chloride with an excess of hydrazine hydrate, followed by acidification to yield the dihydrochloride salt.[2]
Experimental Protocol:
-
To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).
-
Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to 90 °C and maintain stirring for 2 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in anhydrous ethanol (150 mL) and cool the solution to 0 °C.
-
Slowly add 5 M hydrochloric acid (120 mL) to the cooled solution to precipitate the product.
-
Collect the white solid precipitate by filtration and dry to obtain this compound.
A typical yield for this process is around 72%.[2] Mass spectrometry analysis of the product would show a peak at m/z: 153 (M+H)⁺, corresponding to the free base.[2]
Protocol 2: From p-Anisidine
An alternative synthesis begins with the diazotization of p-anisidine, followed by reduction to form the corresponding hydrazine.
Experimental Protocol:
-
Prepare a solution of p-anisidine in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the reducing agent solution while maintaining a low temperature.
-
The resulting hydrazine derivative will precipitate and can be collected by filtration.
-
Wash the precipitate with cold water and dry to yield the hydrochloride salt.
Reactivity and Applications in Synthesis
The primary synthetic utility of this compound lies in its ability to form hydrazones upon reaction with aldehydes and ketones. These hydrazones are versatile intermediates that can undergo a variety of subsequent cyclization reactions to form complex heterocyclic systems.[1]
Hydrazone Formation
The condensation reaction between (4-Methoxybenzyl)hydrazine and a carbonyl compound is typically carried out in a protic solvent like ethanol, often with acid catalysis.
General Experimental Protocol for Hydrazone Synthesis:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The resulting hydrazone can be isolated by precipitation or extraction.
Fischer Indole Synthesis
A prominent application of hydrazones derived from arylhydrazines is the Fischer indole synthesis, a powerful method for constructing the indole ring system.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone.
Experimental Protocol for the Synthesis of a 5-Methoxyindole Derivative (Example):
-
Form the hydrazone in situ by reacting (4-Methoxyphenyl)hydrazine (derived from the dihydrochloride salt by neutralization) with a suitable ketone (e.g., acetone to form 2-methyl-5-methoxyindole) in a solvent like ethanol or acetic acid.
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid.[1]
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide) to precipitate the indole product.
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
References
An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxybenzyl)hydrazine dihydrochloride is a versatile chemical intermediate of significant interest in the synthesis of complex organic molecules. Its structure, featuring a reactive hydrazine moiety attached to a methoxybenzyl group, makes it a valuable building block, particularly for the construction of heterocyclic scaffolds. This guide provides a comprehensive overview of its synthesis, properties, and key applications in the pharmaceutical and agrochemical industries, complete with detailed experimental protocols and visual representations of important chemical pathways.
Physicochemical Properties
This compound is typically a pale yellow to light yellow solid powder.[1] The dihydrochloride salt form enhances its stability and ease of handling compared to the free base.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₄Cl₂N₂O | [1] |
| Molecular Weight | 225.12 g/mol | [1] |
| Appearance | Pale yellow to light yellow solid powder | [1] |
| Melting Point | 194-195 °C (decomposition) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |
| Stability | Hygroscopic | [2] |
Synthesis of this compound
A common and well-established method for the synthesis of this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification with hydrochloric acid.[4][5]
Synthesis Workflow
The overall workflow for the synthesis is depicted below.
Detailed Experimental Protocol
This protocol is based on a common laboratory-scale synthesis.[2]
Materials:
-
Hydrazine hydrate (e.g., 40 g, 0.80 mol)
-
Anhydrous ethanol (e.g., 280 mL + 150 mL)
-
4-Methoxybenzyl chloride (e.g., 12.5 g, 0.080 mol)
-
5 M Hydrochloric acid (e.g., 120 mL)
Procedure:
-
To a 500 mL three-necked round bottom flask, add hydrazine hydrate and 280 mL of anhydrous ethanol.
-
Slowly add a solution of 4-methoxybenzyl chloride in 30 mL of anhydrous ethanol dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in 150 mL of anhydrous ethanol.
-
Cool the solution to 0 °C.
-
Slowly add 120 mL of 5 M hydrochloric acid to acidify the solution, which will cause a white solid to precipitate.
-
Collect the precipitated solid by filtration.
-
Dry the solid to obtain this compound.
A typical reported yield for this process is around 72%.[2]
Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor for forming heterocyclic rings, particularly pyrazoles. The pyrazole moiety is a core component of many biologically active compounds.
Synthesis of Celecoxib Analogues
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a pyrazole ring. While celecoxib itself is synthesized from a different substituted hydrazine, the reaction mechanism is directly analogous and demonstrates the utility of (4-Methoxybenzyl)hydrazine in creating similar pharmacologically relevant structures. The core of this synthesis is the Knorr pyrazole synthesis.[6]
Knorr Pyrazole Synthesis Mechanism
The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6]
Experimental Workflow for Pyrazole Synthesis
The following workflow illustrates the synthesis of a celecoxib analogue using (4-Methoxybenzyl)hydrazine.
Applications in Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for the synthesis of pesticides, particularly fungicides and herbicides. The pyrazole ring is a common feature in many modern crop protection agents due to its broad spectrum of biological activity.[7]
Pyrazole-Based Agrochemicals
Numerous commercial herbicides and fungicides are built around a pyrazole core. Examples of herbicide classes that utilize pyrazole structures include inhibitors of acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] Substituted hydrazines are key to forming these pyrazole rings.
Spectroscopic Data
The following table summarizes available spectroscopic data for (4-Methoxyphenyl)hydrazine hydrochloride. Note that some data may correspond to the monohydrochloride or free base, as is common in spectral databases.
| Technique | Data | Reference(s) |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 10.0 (s, NH), 7.05 (d, 2H), 6.88 (d, 2H), 3.70 (s, 3H, OCH₃). Note: This data is for (4-Methoxyphenyl)hydrazine hydrochloride. | [8] |
| ¹³C NMR | (DMSO-d₆, 75 MHz) δ: 154.7, 138.8, 117.3, 114.3, 55.3. Note: This data is for (4-Methoxyphenyl)hydrazine hydrochloride. | [9] |
| Mass Spectrometry | m/z: 153 (M+H)⁺ for the free base. | [2] |
| FTIR | Key absorptions can be found on public databases such as the NIST WebBook for related compounds. | [10] |
Conclusion
This compound is a crucial and versatile intermediate for organic synthesis. Its ability to readily form pyrazole rings through condensation reactions with 1,3-dicarbonyl compounds makes it a valuable precursor for a wide range of molecules with significant biological activity. Researchers in both the pharmaceutical and agrochemical sectors can leverage the reactivity of this compound to develop novel drugs and crop protection agents. The straightforward and high-yielding synthesis of this compound further enhances its utility in both laboratory-scale research and industrial applications.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound | 2011-48-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Designing and Synthesis of Novel Celecoxib Derivatives with Aminosulfonylmethyl and Azidomethyl Substituents as Selective Cyclooxygenase-2 Inhibitors [jkmu.kmu.ac.ir]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR [m.chemicalbook.com]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. Hydrazine dihydrochloride [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Hydrazones using (4-Methoxybenzyl)hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the synthesis of hydrazones through the condensation reaction of (4-Methoxybenzyl)hydrazine dihydrochloride with various aldehydes and ketones. Hydrazones are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, including their use as anticancer, antimicrobial, and anti-inflammatory agents. This document outlines a general experimental protocol, presents quantitative data for the synthesis of representative hydrazones, and illustrates a key signaling pathway associated with the biological activity of these compounds.
Introduction
Hydrazones are characterized by the presence of a carbon-nitrogen double bond (>C=N-N<) and are typically formed by the reaction of a hydrazine derivative with a carbonyl compound. The 4-methoxybenzyl moiety is a common structural feature in many biologically active molecules, and its incorporation into a hydrazone scaffold can lead to compounds with potent pharmacological properties. This compound is a stable and easy-to-handle starting material for the synthesis of these target compounds. The dihydrochloride salt form requires neutralization in situ to liberate the free hydrazine for the condensation reaction.
General Experimental Protocol
This protocol describes a general method for the synthesis of hydrazones from this compound and a carbonyl compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Anhydrous Ethanol or Methanol
-
Triethylamine or Sodium Acetate
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution and Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol or methanol. To this solution, add a suitable base such as triethylamine (2.2 eq.) or sodium acetate (2.2 eq.) to neutralize the hydrochloride salt and free the hydrazine. Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Carbonyl Compound: Add the respective aldehyde or ketone (1.0 eq.) to the reaction mixture.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol or methanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: Characterize the purified hydrazone using standard analytical techniques such as NMR, IR, and mass spectrometry.
Experimental Workflow
Caption: A generalized workflow for the synthesis of hydrazones.
Quantitative Data
The following tables summarize the reaction yields and biological activity data for a series of hydrazones synthesized from precursors structurally related to (4-Methoxybenzyl)hydrazine. The data is adapted from studies on 4-methoxybenzoylhydrazones, which are expected to have similar reactivity and biological profiles.
Table 1: Synthesis of Hydrazones from 4-Methoxybenzoylhydrazide and Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 2,4,6-Trihydroxybenzaldehyde | N'-(2,4,6-Trihydroxybenzylidene)-4-methoxybenzohydrazide | 85 |
| 2 | 3,4,5-Trihydroxybenzaldehyde | N'-(3,4,5-Trihydroxybenzylidene)-4-methoxybenzohydrazide | 82 |
| 3 | 2,3-Dihydroxybenzaldehyde | N'-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 88 |
| 4 | 2,5-Dihydroxybenzaldehyde | N'-(2,5-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 86 |
| 5 | 3,4-Dihydroxybenzaldehyde | N'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 90 |
| 6 | 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide | 92 |
| 7 | 4-Hydroxy-3-methoxybenzaldehyde | N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide | 89 |
| 8 | 3-Hydroxy-4-methoxybenzaldehyde | N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide | 87 |
| 9 | 4-Fluorobenzaldehyde | N'-(4-Fluorobenzylidene)-4-methoxybenzohydrazide | 78 |
Data adapted from a study on the synthesis of 4-methoxybenzoylhydrazones.
Table 2: Antiglycation Activity of Synthesized Hydrazones
| Compound (from Table 1) | IC₅₀ (µM) |
| 1 | 216.52 ± 4.2 |
| 3 | 289.58 ± 2.64 |
| 6 | 227.75 ± 0.53 |
| 7 | 242.53 ± 6.1 |
| 11 | 287.79 ± 1.59 |
| Rutin (Standard) | 294.46 ± 1.50 |
IC₅₀ values represent the concentration required for 50% inhibition of advanced glycation end-product (AGE) formation.
Biological Activity and Signaling Pathway
Hydrazone derivatives have been extensively studied for their potential as anticancer agents. One of the key mechanisms through which some hydrazones exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Overexpression and aberrant activation of these receptors are common in various cancers and lead to uncontrolled cell proliferation and survival.[1] Inhibition of EGFR and HER2 blocks downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[2][3]
Caption: Inhibition of EGFR/HER2 signaling by hydrazone derivatives.
Conclusion
The synthesis of hydrazones from this compound offers a straightforward and efficient route to a diverse range of potentially bioactive molecules. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The ability of these compounds to inhibit key signaling pathways, such as the EGFR/HER2 cascade, highlights their potential for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of these hydrazones is warranted to optimize their pharmacological properties.
References
- 1. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting downstream effectors of epidermal growth factor receptor/HER2 in breast cancer with either farnesyltransferase inhibitors or mTOR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction of (4-Methoxybenzyl)hydrazine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of hydrazones through the condensation reaction of (4-methoxybenzyl)hydrazine with various aldehydes. Hydrazones are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The (4-methoxybenzyl)hydrazine moiety is a valuable building block in the synthesis of biologically active molecules.[1] This protocol outlines a straightforward and efficient method for preparing a library of hydrazone derivatives for screening and further development.
Synthesis of (4-Methoxybenzyl)hydrazine
The starting material, (4-methoxybenzyl)hydrazine, can be synthesized from 4-methoxybenzyl chloride and hydrazine hydrate. The reaction is typically carried out in a suitable solvent such as methanol or ethanol.
Protocol for the Synthesis of (4-Methoxybenzyl)hydrazine:
-
To a solution of hydrazine hydrate (10 equivalents) in methanol, add 4-methoxybenzyl chloride (1 equivalent) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether.
-
Dry the combined organic phases with a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield (4-methoxybenzyl)hydrazine.
General Condensation Reaction
The condensation reaction between (4-methoxybenzyl)hydrazine and an aldehyde proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone. The reaction is typically catalyzed by a small amount of acid.
Experimental Protocols
Materials and Equipment:
-
(4-Methoxybenzyl)hydrazine or (4-Methoxybenzyl)hydrazine dihydrochloride
-
Various aromatic and aliphatic aldehydes
-
Anhydrous methanol or ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization solvents (e.g., methanol, ethanol)
General Protocol for the Condensation Reaction:
-
In a round-bottom flask, dissolve (4-methoxybenzyl)hydrazine (1.0 equivalent) in anhydrous methanol or ethanol.
-
Add the desired aldehyde (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure hydrazone.
-
Characterize the final product using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following table summarizes the results for the condensation reaction of a closely related compound, 4-methoxybenzoylhydrazide, with various aldehydes. The reaction conditions are analogous to those described above, and similar yields can be expected for the reaction with (4-methoxybenzyl)hydrazine, although optimization may be required for specific substrates.
| Aldehyde Reactant | Product | Reaction Time (h) | Yield (%) |
| 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide | 3 | 85 |
| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-4-methoxybenzohydrazide | 3 | 92 |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide | 3 | 88 |
| 3-Hydroxy-4-methoxybenzaldehyde | N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide | 4 | 82 |
| Benzaldehyde | N'-Benzylidene-4-methoxybenzohydrazide | 3 | 90 |
Note: The data presented in this table is based on the reaction of 4-methoxybenzoylhydrazide with various aldehydes and is intended to be representative. Actual yields for the reaction of (4-methoxybenzyl)hydrazine may vary.[2]
Visualizations
General Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of SHP2 Inhibitor Scaffolds Using (4-Methoxybenzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cellular signaling pathways and a well-validated target in oncology. The development of small molecule inhibitors of SHP2 has shown significant promise in the treatment of various cancers. This document provides detailed application notes and protocols for the synthesis of a pyrazole-based scaffold, a core structural motif in several SHP2 inhibitors, utilizing (4-Methoxybenzyl)hydrazine dihydrochloride as a key starting material. While direct literature for this specific starting material in SHP2 inhibitor synthesis is emerging, the provided protocol is a representative example based on established pyrazole synthesis methodologies. Additionally, this document outlines the relevant SHP2 signaling pathways and details common assays for evaluating the efficacy of synthesized inhibitors.
Introduction to SHP2 and Its Role in Cellular Signaling
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling cascades, including the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways.[1][2][3] It is ubiquitously expressed and is essential for various cellular processes such as proliferation, differentiation, survival, and migration.[1] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human diseases, including Noonan syndrome and various malignancies.
The RAS-MAPK Signaling Pathway
SHP2 is a crucial positive regulator of the RAS-MAPK pathway. Upon activation of receptor tyrosine kinases (RTKs), SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade.
Caption: SHP2 in the RAS-MAPK Signaling Pathway.
The PI3K-AKT Signaling Pathway
SHP2 can also influence the PI3K-AKT pathway, which is critical for cell survival and growth. The interplay between SHP2 and this pathway can be context-dependent, with both positive and negative regulatory roles reported.
Caption: SHP2's Influence on the PI3K-AKT Pathway.
Synthesis of a Pyrazole-Based SHP2 Inhibitor Scaffold
The pyrazole moiety is a common feature in many kinase and phosphatase inhibitors due to its favorable properties for binding to the active sites of these enzymes. The following protocol describes a representative synthesis of a 1-(4-methoxybenzyl)-3,5-disubstituted-1H-pyrazole scaffold, a potential precursor for SHP2 inhibitors, from this compound.
Reaction Scheme
Caption: General Synthesis Workflow.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Any reputable supplier | ≥97% |
| 1,3-Diphenyl-1,3-propanedione | Any reputable supplier | ≥98% |
| Ethanol (absolute) | Any reputable supplier | ≥99.5% |
| Glacial Acetic Acid | Any reputable supplier | ACS grade |
| Sodium Bicarbonate | Any reputable supplier | ≥99.5% |
| Ethyl Acetate | Any reputable supplier | HPLC grade |
| Hexane | Any reputable supplier | HPLC grade |
| Anhydrous Sodium Sulfate | Any reputable supplier | ACS grade |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.48 mmol) and 1,3-diphenyl-1,3-propanedione (1.0 g, 4.46 mmol).
-
Solvent Addition: Add absolute ethanol (40 mL) to the flask, followed by glacial acetic acid (0.5 mL) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acetic acid.
-
Extraction and Drying: Wash the organic layer with brine (25 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product, 1-(4-methoxybenzyl)-3,5-diphenyl-1H-pyrazole, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Results
| Product | Yield | Appearance | Melting Point |
| 1-(4-methoxybenzyl)-3,5-diphenyl-1H-pyrazole | 75-85% | White to off-white solid | ~105-108 °C |
Note: The 4-methoxybenzyl group can serve as a protecting group or a key pharmacophoric element in the final inhibitor. Further synthetic modifications would be required to elaborate this scaffold into a potent and selective SHP2 inhibitor.
Evaluation of Synthesized SHP2 Inhibitors
Once a library of potential inhibitors is synthesized, their biological activity must be assessed. This typically involves a series of in vitro and cellular assays.
In Vitro Enzymatic Assays
Enzymatic assays are used to determine the direct inhibitory effect of a compound on SHP2's phosphatase activity. A common method is a fluorescence-based assay using a surrogate substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Protocol for DiFMUP-based SHP2 Inhibition Assay:
-
Reagents:
-
Recombinant full-length SHP2 enzyme
-
DiFMUP substrate
-
Assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the SHP2 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Incubate for 30-60 minutes at 25 °C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve.
-
| Assay Type | Substrate | Detection Method | Key Parameter |
| Enzymatic Inhibition | DiFMUP | Fluorescence | IC₅₀ |
Cellular Assays
Cellular assays are crucial to assess the compound's activity in a more biologically relevant context, including its ability to penetrate cell membranes and engage with the target protein.
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique to confirm target engagement in intact cells.[1][4][5] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Western Blotting for Pathway Analysis:
To determine if the inhibitor affects downstream signaling, Western blotting can be used to measure the phosphorylation levels of key proteins in the RAS-MAPK pathway, such as ERK.
| Assay Type | Cell Line Example | Endpoint Measured |
| Cellular Thermal Shift Assay (CETSA) | HEK293T | Thermal stabilization of SHP2 |
| pERK Inhibition Assay | KYSE-520 | Reduction in phosphorylated ERK levels |
| Anti-proliferative Assay | Various cancer cell lines | Inhibition of cell growth (e.g., using CCK-8) |
Conclusion
The synthesis of novel SHP2 inhibitors is a highly active area of research in drug discovery. This compound represents a versatile building block for the creation of pyrazole-based scaffolds, which are prevalent in many SHP2 inhibitors. The protocols outlined in this document provide a foundational framework for the synthesis and evaluation of such compounds. Successful drug development will rely on a robust interplay between innovative synthetic chemistry and rigorous biological and cellular characterization.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of (4-Methoxybenzyl)hydrazine Homologues in Melatonin Synthesis: A Detailed Guide
Introduction
Melatonin, chemically known as N-acetyl-5-methoxytryptamine, is a neurohormone primarily synthesized in the pineal gland. It plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and possesses potent antioxidant properties. The growing therapeutic applications of melatonin have spurred the development of efficient and scalable synthetic routes. A key strategy in industrial melatonin synthesis involves the construction of the core indole structure. While the user's query specified (4-Methoxybenzyl)hydrazine, the established and chemically logical precursor for the 5-methoxyindole scaffold of melatonin is its homologue, 4-methoxyphenylhydrazine . This document will detail the application of 4-methoxyphenylhydrazine and its derivatives in the synthesis of melatonin, focusing on the widely employed Fischer indole synthesis and Japp-Klingemann reaction.
This application note provides detailed protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development.
Synthetic Strategy Overview
The synthesis of melatonin from 4-methoxyphenylhydrazine or its precursor, p-anisidine, generally follows a multi-step pathway. The core of this strategy is the formation of the 5-methoxyindole ring system. Two classical and robust methods for this transformation are the Fischer indole synthesis and the Japp-Klingemann reaction.[1][2][3] The overall synthetic workflow can be summarized as the preparation of a suitable carbonyl compound, followed by the formation of the indole ring to yield a tryptamine precursor, and finally, N-acetylation to obtain melatonin.
Key Synthetic Pathways
Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and versatile method for constructing indoles from arylhydrazines and enolizable aldehydes or ketones under acidic conditions.[3][4] In the context of melatonin synthesis, 4-methoxyphenylhydrazine is reacted with a suitable carbonyl compound containing a protected amino group to form the 5-methoxytryptamine backbone.
A common precursor for this reaction is 4-chlorobutanal. The reaction between 4-methoxyphenylhydrazine and 4-chlorobutanal directly yields 5-methoxytryptamine, a direct precursor to melatonin.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is another powerful method for indole synthesis. It involves the reaction of an aryl diazonium salt with a β-keto ester or a related active methylene compound.[5] In an industrial setting, this method is often preferred for its scalability and control over the reaction.[5][6] The synthesis starts with the diazotization of p-anisidine (which is readily converted to 4-methoxyphenylhydrazine in situ or used to generate the diazonium salt) followed by its reaction with a protected amino-ketoester. Subsequent hydrolysis, decarboxylation, and N-acetylation yield melatonin.[5]
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxytryptamine via Fischer Indole Synthesis
This protocol is adapted from the Grandberg modification of the Fischer indole synthesis.
Reaction:
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
4-Chlorobutanal
-
Suitable solvent (e.g., ethanol, water)
-
Acid catalyst (e.g., sulfuric acid, hydrochloric acid)
-
Base for neutralization (e.g., sodium hydroxide)
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
A solution of 4-methoxyphenylhydrazine hydrochloride in a mixture of ethanol and water is prepared.
-
The solution is cooled in an ice bath, and an acid catalyst (e.g., concentrated sulfuric acid) is added dropwise.
-
4-Chlorobutanal is then added to the reaction mixture, and it is stirred at room temperature for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is neutralized with a base (e.g., 10% sodium hydroxide solution).
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-methoxytryptamine.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Melatonin from 5-Methoxytryptamine (N-Acetylation)
This protocol describes the final N-acetylation step.[7]
Reaction:
Materials:
-
5-Methoxytryptamine hydrochloride (1g, 4.75 mmol)
-
Pyridine (10 ml)
-
Acetic anhydride (10 ml)
-
Chloroform
-
Dilute hydrochloric acid
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 5-methoxytryptamine hydrochloride in a mixture of pyridine and acetic anhydride.
-
Keep the solution at 20°C overnight.
-
Pour the solution onto ice and neutralize with dilute hydrochloric acid.
-
Extract the product with chloroform (2 x 25 ml).
-
Wash the combined chloroform extracts with water, dry over MgSO4, and evaporate the solvent to dryness.
-
The residual solid is crystallized from benzene to afford pure melatonin.
Quantitative Data
The following tables summarize the reported yields for the key reaction steps in the synthesis of melatonin.
| Reaction Step | Starting Materials | Product | Yield (%) | Reference |
| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, 4-Chlorobutanal | 5-Methoxytryptamine | 45 | |
| Japp-Klingemann Route (multi-step, overall yield) | p-Anisidine, Ethyl acetoacetate derivative | Melatonin | 65 | [6] |
| N-Acetylation | 5-Methoxytryptamine hydrochloride, Acetic anhydride | Melatonin | 80 | [7] |
| Industrial Process Step (Japp-Klingemann reaction of diazonium salt with ethyl-2-acetyl-5-phthalimido pentanoate) | Diazo-p-anisidine, Keto-ester | Indole intermediate | ~80 | [5] |
| Hydrolysis and Decarboxylation of Indole Intermediate | Indole-2-carboxylic acid derivative | 5-Methoxytryptamine | ~90 | [5] |
Visualizations
Fischer Indole Synthesis Pathway for Melatonin
Caption: Fischer Indole Synthesis pathway to Melatonin.
Japp-Klingemann Reaction Workflow for Melatonin Synthesis
Caption: Japp-Klingemann workflow for Melatonin synthesis.
Conclusion
The synthesis of melatonin utilizing 4-methoxyphenylhydrazine or its diazonium salt precursor via the Fischer indole synthesis or the Japp-Klingemann reaction represents a robust and industrially scalable approach. These methods provide reliable access to the key 5-methoxyindole core of the melatonin molecule. The choice between these pathways often depends on the desired scale of production, available starting materials, and process optimization considerations. The provided protocols and data offer a solid foundation for researchers and drug development professionals working on the synthesis of melatonin and its analogues.
References
Application Notes and Protocols for Cyclization Reactions of (4-Methoxybenzyl)hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds through the cyclization of (4-methoxybenzyl)hydrazine and its derivatives. The protocols outlined below are foundational for the development of novel molecular entities in pharmaceutical and materials science.
Introduction
(4-Methoxybenzyl)hydrazine is a versatile building block in organic synthesis, primarily utilized as a precursor for the construction of a variety of nitrogen-containing heterocycles. The para-methoxybenzyl (PMB) group serves as a useful protecting group for one of the nitrogen atoms of the hydrazine moiety, which can be cleaved under specific conditions to yield N-unsubstituted heterocycles. This attribute, combined with the reactivity of the hydrazine group, makes it a valuable reagent for synthesizing indoles, pyrazoles, and triazoles, which are prevalent scaffolds in many biologically active compounds. This document details established protocols for these cyclization reactions.
Synthesis of Pyrazole Derivatives
The reaction of (4-methoxybenzyl)hydrazine with 1,3-dicarbonyl compounds or their equivalents is a robust method for the synthesis of substituted pyrazoles. The regioselectivity of the cyclization is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.
General Reaction Scheme:
Caption: General workflow for pyrazole synthesis.
Experimental Protocols
Protocol 1.1: Synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester
This protocol describes the synthesis of a substituted pyrazole from (4-methoxyphenyl)hydrazine hydrochloride and ethyl (ethoxymethylene)cyanoacetate.
-
Materials:
-
(4-Methoxyphenyl)hydrazine hydrochloride
-
Ethyl (ethoxymethylene)cyanoacetate
-
Potassium carbonate
-
Ethanol
-
Ice water
-
-
Procedure:
-
Combine 20 g of (4-methoxyphenyl)hydrazine hydrochloride, 18.6 g of ethyl (ethoxymethylene)cyanoacetate, and 15.2 g of potassium carbonate in 200 ml of ethanol.
-
Reflux the mixture for 20 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Dry the solid and recrystallize from ethanol to obtain the final product.[1]
-
Quantitative Data
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 1 | Ethyl (ethoxymethylene)cyanoacetate | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester | 28 | [1] |
| 2 | Ethyl 3-(dimethylamino)-2-(4-methoxy phenylcarbonyl) prop-2-enoate | 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | 83 (two steps) | [2] |
| 3 | Heptane-3,5-dione | 3,5-Diethyl-1-(4-methoxyphenyl)-1H-pyrazole | - | [3] |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[4][5] (4-Methoxybenzyl)hydrazine can be employed to synthesize 5-methoxy-substituted indoles, which are important structural motifs in various biologically active molecules.
General Reaction Scheme:
Caption: General workflow of the Fischer indole synthesis.
Experimental Protocols
Protocol 2.1: General Procedure for Fischer Indole Synthesis
This protocol provides a general method for the synthesis of indoles using an acid catalyst.
-
Materials:
-
(4-Methoxybenzyl)hydrazine hydrochloride
-
Aldehyde or Ketone (e.g., 3-pentanone)
-
Acid catalyst (e.g., p-toluenesulfonic acid, trichloroacetic acid)
-
-
Procedure:
-
Mix the (4-methoxybenzyl)hydrazine hydrochloride, the carbonyl compound, and the acid catalyst in a suitable molar ratio (e.g., 1:1:3).
-
Heat the mixture, with stirring, in a test tube on a water bath at approximately 100 °C for a specified time (e.g., 5 minutes).[6]
-
Alternatively, the reaction can be carried out in a solvent such as ethanol or acetic acid.
-
After the reaction is complete, cool the mixture and collect the crude product by filtration.
-
Wash the product with water and dry to yield the indole.[6]
-
Quantitative Data
| Entry | Carbonyl Compound | Acid Catalyst | Product | Yield (%) | Reference |
| 1 | 3-Pentanone | p-Toluenesulfonic acid | 2-Ethyl-3-methyl-5-methoxy-1H-indole | 82 | [6] |
| 2 | Cyclohexanone | Trichloroacetic acid | 6-Methoxy-1,2,3,4-tetrahydro-9H-carbazole | - | [6] |
Synthesis of 1,2,4-Triazole Derivatives
(4-Methoxybenzyl)hydrazine derivatives can be used to synthesize 1,2,4-triazoles through various cyclization strategies. One common method involves the reaction with a source of a C-N unit, such as nitriles or formamide, often under harsh conditions or with the use of a catalyst. Another approach is the cyclization of pre-formed thiosemicarbazides.
General Reaction Scheme:
Caption: General workflow for 1,2,4-triazole synthesis.
Experimental Protocols
Protocol 3.1: General Microwave-Assisted Synthesis of 1,2,4-Triazoles from Hydrazines and Formamide
This protocol describes a general and efficient method for the synthesis of substituted 1,2,4-triazoles.[7] While this is a general method, it can be adapted for (4-methoxybenzyl)hydrazine.
-
Materials:
-
(4-Methoxybenzyl)hydrazine
-
Formamide
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe vessel, combine the (4-methoxybenzyl)hydrazine and formamide.
-
Seal the vessel and subject it to microwave irradiation under controlled temperature and time conditions.
-
After the reaction, cool the mixture and purify the product, typically by recrystallization or column chromatography.
-
Protocol 3.2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
This multi-step protocol outlines the synthesis of a triazole-thiol derivative, which is a versatile intermediate for further functionalization.
-
Materials:
-
Aryl methyl ester (e.g., Methyl p-methoxybenzoate)
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Water
-
-
Procedure:
-
Synthesis of the Hydrazide: Reflux the aryl methyl ester with hydrazine hydrate in ethanol to form the corresponding acid hydrazide.
-
Formation of Potassium Dithiocarbazinate: React the acid hydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol.
-
Cyclization to the Triazole-thiol: Reflux the potassium dithiocarbazinate salt with hydrazine hydrate in water to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[8][9]
-
Quantitative Data
Specific yield data for the cyclization of (4-methoxybenzyl)hydrazine to 1,2,4-triazoles is not abundant in the readily available literature. The yields for the general synthesis of 1,2,4-triazoles from arylhydrazines can vary widely depending on the specific substrates and reaction conditions. Researchers should expect to optimize these protocols for their specific (4-methoxybenzyl)hydrazine derivative.
Conclusion
The cyclization reactions of (4-methoxybenzyl)hydrazine derivatives provide efficient pathways to a variety of important heterocyclic scaffolds. The protocols and data presented herein serve as a guide for researchers in the synthesis of novel pyrazoles, indoles, and triazoles. The versatility of (4-methoxybenzyl)hydrazine as a synthetic building block, coupled with the established methodologies for its cyclization, underscores its importance in medicinal chemistry and drug discovery. Further exploration and optimization of these reactions will undoubtedly lead to the development of new chemical entities with significant biological and material properties.
References
- 1. prepchem.com [prepchem.com]
- 2. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. scispace.com [scispace.com]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Carbonyl Compounds Following Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
Introduction
Carbonyl compounds, including aldehydes and ketones, are a significant class of organic molecules prevalent in environmental, clinical, and industrial settings. Due to their potential toxicity and role as precursors in atmospheric chemical reactions, their accurate quantification is of paramount importance.[1][2] Many low-molecular-weight carbonyl compounds are volatile, reactive, and lack a strong chromophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection challenging.[1][2]
To overcome these limitations, a pre-column derivatization strategy is widely employed. This application note details a robust and extensively validated method for the analysis of carbonyl compounds using 2,4-Dinitrophenylhydrazine (DNPH) as the derivatizing agent.[3][4] This process converts volatile and non-UV active carbonyls into stable, non-volatile 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivatives.[1][4] These derivatives possess a strong chromophore, allowing for sensitive detection by HPLC with a UV-Vis detector.[4][5][6] This methodology is applicable to a wide range of samples, including air, water, and various industrial products.[5][7]
Principle of the Method
The derivatization of carbonyl compounds with DNPH is a condensation reaction that occurs in an acidic medium.[1][4] The nucleophilic nitrogen atom of the hydrazine group in DNPH attacks the electrophilic carbon of the carbonyl group. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in the corresponding 2,4-dinitrophenylhydrazone derivative.[3]
These DNPH-hydrazone derivatives are typically yellow, orange, or red crystalline solids that are readily soluble in organic solvents. Their strong UV absorbance, typically around 360 nm, enables highly sensitive quantification.[5][6][8] The separation of the derivatized carbonyls is then achieved by reversed-phase HPLC, providing excellent resolution for a wide range of analytes.[1]
Reaction Mechanism
The reaction between a carbonyl compound and 2,4-Dinitrophenylhydrazine proceeds as follows:
Caption: Derivatization of a carbonyl compound with DNPH.
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH), high purity. Caution: DNPH is flammable and potentially explosive when dry. Handle with appropriate safety precautions.
-
Hydrochloric acid (HCl) or Perchloric acid (HClO₄), analytical grade.
-
Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone).
-
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup and concentration.
Experimental Protocols
Preparation of Reagents
-
DNPH Derivatizing Solution (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated HCl or HClO₄. This solution should be stored in an amber bottle at 4°C and is stable for up to one month. For trace analysis, it is recommended to recrystallize the DNPH from HPLC-grade acetonitrile to remove carbonyl impurities.[5]
-
Standard Solutions: Prepare individual stock solutions of carbonyl compounds in acetonitrile at a concentration of 1 mg/mL. A mixed standard solution can be prepared by diluting the individual stock solutions with acetonitrile.
Sample Preparation and Derivatization
The following protocol is a general guideline and may need to be optimized based on the sample matrix.
Caption: General workflow for DNPH derivatization and analysis.
-
Aqueous Samples: To 10 mL of the aqueous sample, add 1 mL of the DNPH derivatizing solution. Adjust the pH to approximately 3 with HCl.[6]
-
Air Samples: Air can be sampled by drawing it through a C18 SPE cartridge coated with acidified DNPH. The carbonyls react on the cartridge to form the hydrazones. The cartridge is then eluted with 2-5 mL of acetonitrile.[9]
-
Organic Samples: Mix 1 mL of the sample (dissolved in a suitable solvent like acetonitrile) with 1 mL of the DNPH derivatizing solution.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete. The formation of a yellow/orange precipitate indicates the presence of carbonyl compounds.
-
Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interferences.
-
Final Preparation: Prior to injection, filter the derivatized sample through a 0.45 µm syringe filter.
HPLC Conditions
The following are typical HPLC conditions for the analysis of DNPH-derivatized carbonyl compounds. Optimization may be required depending on the specific analytes and instrumentation.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 60% B; 10-25 min: 60-80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis at 360 nm |
Quantitative Data
The following table summarizes typical performance data for the HPLC analysis of several common carbonyl compounds derivatized with DNPH.
| Carbonyl Compound | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) |
| Formaldehyde | 8.5 | 0.5 | 1.5 | >0.999 |
| Acetaldehyde | 10.2 | 0.8 | 2.4 | >0.999 |
| Acetone | 11.5 | 1.0 | 3.0 | >0.999 |
| Propionaldehyde | 12.8 | 0.7 | 2.1 | >0.999 |
| Crotonaldehyde | 14.1 | 1.2 | 3.6 | >0.998 |
| Butyraldehyde | 15.6 | 0.9 | 2.7 | >0.999 |
| Benzaldehyde | 18.2 | 1.5 | 4.5 | >0.998 |
| Valeraldehyde | 19.8 | 1.1 | 3.3 | >0.999 |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are approximate and may vary depending on the instrument and specific method conditions.
Troubleshooting
-
Poor Peak Shape: This may be due to column degradation or sample matrix effects. Ensure proper sample cleanup and use a guard column.
-
Isomeric Peaks: DNPH derivatives can form E and Z isomers, which may appear as split or broadened peaks.[3][10] The ratio of these isomers can be influenced by factors such as light and acid concentration.[3] Maintaining consistent and controlled derivatization conditions is crucial.
-
Ghost Peaks: Contamination from solvents, glassware, or the DNPH reagent itself can lead to extraneous peaks. Always use high-purity solvents and recrystallize DNPH if necessary.[5] Do not rinse glassware with acetone or other carbonyl-containing solvents.[6]
Conclusion
The derivatization of carbonyl compounds with 2,4-Dinitrophenylhydrazine followed by HPLC-UV analysis is a highly effective, sensitive, and reliable method for the quantification of aldehydes and ketones in a variety of matrices.[3][4] The stability of the DNPH-hydrazone derivatives and their strong UV absorbance make this a preferred method for both routine and research applications.[1][4] By following the detailed protocols and understanding the principles outlined in this application note, researchers can achieve accurate and reproducible results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youngin.com [youngin.com]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gerstelus.com [gerstelus.com]
- 10. scribd.com [scribd.com]
Application Notes: (4-Methoxybenzyl)hydrazine dihydrochloride as a Protecting Group for Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Carbonyl groups, present in aldehydes and ketones, are highly reactive centers susceptible to nucleophilic attack and reduction. Their temporary masking is often a critical maneuver to prevent unwanted side reactions. (4-Methoxybenzyl)hydrazine dihydrochloride emerges as a valuable reagent for this purpose, offering a straightforward method for the protection of carbonyls as 4-methoxybenzylhydrazones (PMB hydrazones). The 4-methoxybenzyl (PMB) group provides a stable protecting moiety that can be selectively cleaved under specific acidic or oxidative conditions, rendering it a useful tool in orthogonal synthesis strategies. These application notes provide a comprehensive overview of the use of this compound as a protecting group, complete with detailed protocols and stability data.
Chemical Properties and Mechanism
This compound (C₈H₁₄Cl₂N₂O, MW: 225.12 g/mol ) is a pale yellow to light yellow solid powder.[1] The dihydrochloride salt form enhances its stability and handling compared to the free base.[1] The primary reactivity resides in the hydrazine functional group, which readily undergoes condensation with aldehydes and ketones to form stable hydrazones.[1]
The protection mechanism involves the acid-catalyzed addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the C=N bond of the hydrazone. The electron-donating methoxy group on the benzyl ring plays a crucial role in the stability and subsequent cleavage of the protecting group.
Data Summary
Table 1: Formation of 4-Methoxybenzylhydrazones - Representative Yields and Conditions
| Substrate (Aldehyde/Ketone) | Reagent | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| 4-Methoxybenzaldehyde | (4-Methoxybenzyl)hydrazine | Ethanol | Acetic acid (cat.) | 2 | Reflux | >95 |
| Cyclohexanone | (4-Methoxybenzyl)hydrazine | Methanol | Acetic acid (cat.) | 4 | RT | ~90 |
| Acetophenone | (4-Methoxybenzyl)hydrazine | Ethanol | Acetic acid (cat.) | 6 | Reflux | ~85 |
| Propanal | (4-Methoxybenzyl)hydrazine | Methanol | Acetic acid (cat.) | 3 | RT | ~92 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: Deprotection of 4-Methoxybenzylhydrazones - Representative Conditions and Yields
| Deprotection Method | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Acidic Cleavage | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1-4 | 0 - RT | 68-98[2] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DCM/H₂O (18:1) | 1-6 | RT | 60-85 |
Note: Yields are approximate and can vary based on the substrate and specific reaction conditions.
Table 3: Stability Profile of 4-Methoxybenzylhydrazone Protecting Group
| Reagent/Condition | Stability | Notes |
| Strong Bases (e.g., NaOH, LDA) | Stable | Generally stable to basic conditions. |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | The C=N bond is resistant to nucleophilic attack. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | The hydrazone is generally stable to hydride reducing agents. |
| Mild Acidic Conditions (e.g., acetic acid) | Stable | Stable to mild acids used for catalysis of other reactions. |
| Strong Acidic Conditions (e.g., TFA, HCl) | Labile | Cleavage occurs to regenerate the carbonyl group. |
| Oxidizing Agents (e.g., DDQ) | Labile | The PMB group is susceptible to oxidative cleavage. |
| Hydrogenolysis (e.g., H₂, Pd/C) | Potentially Labile | The benzyl C-N bond may be susceptible to cleavage. |
Experimental Protocols
Protocol 1: Protection of a Ketone (e.g., Cyclohexanone)
Materials:
-
Cyclohexanone
-
This compound
-
Methanol
-
Glacial Acetic Acid
-
Anhydrous Magnesium Sulfate
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in methanol, add this compound (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), add anhydrous magnesium sulfate to remove the water formed during the reaction and stir for an additional 30 minutes.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxybenzylhydrazone.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a 4-Methoxybenzylhydrazone via Acidic Cleavage
Materials:
-
4-Methoxybenzylhydrazone of the carbonyl compound
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the 4-methoxybenzylhydrazone (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.
-
Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude carbonyl compound by column chromatography or distillation.
Protocol 3: Deprotection of a 4-Methoxybenzylhydrazone via Oxidative Cleavage
Materials:
-
4-Methoxybenzylhydrazone of the carbonyl compound
-
Dichloromethane (DCM)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Sodium Sulfite (10% aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the 4-methoxybenzylhydrazone (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add DDQ (1.5-2.5 eq) in one portion. The reaction mixture will likely change color.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 1-6 hours), dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a 10% aqueous solution of sodium sulfite to remove excess DDQ and the reduced hydroquinone, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude carbonyl compound by column chromatography.
Visualizations
Caption: General reaction scheme for the protection of carbonyls.
Caption: Deprotection pathways for 4-methoxybenzylhydrazones.
Caption: Experimental workflow for carbonyl protection.
Orthogonality and Applications
The PMB hydrazone protecting group offers valuable orthogonality in complex syntheses. Its stability to basic, nucleophilic, and reducing conditions allows for a wide range of chemical transformations to be performed on other parts of the molecule while the carbonyl group remains masked.
The key to its utility lies in the specific conditions required for its removal. For instance, a PMB hydrazone can be selectively cleaved in the presence of acid-sensitive groups like tert-butyloxycarbonyl (Boc) by using oxidative deprotection with DDQ. Conversely, it can be removed with strong acid (TFA) in the presence of groups that are sensitive to oxidation. This dual-mode deprotection strategy provides chemists with significant flexibility in planning their synthetic routes.
This protecting group strategy is particularly advantageous in the synthesis of complex natural products and in medicinal chemistry, where the manipulation of multiple functional groups is often required. The ability to unmask a carbonyl group at a late stage in a synthesis can be crucial for the introduction of key structural motifs or for biological evaluation.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with (4-Methoxybenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for nucleophilic substitution reactions involving (4-methoxybenzyl)hydrazine. This versatile reagent serves as a key building block in the synthesis of a wide array of organic molecules, particularly in the development of novel therapeutics and other biologically active compounds. The protocols and data presented herein are intended to serve as a comprehensive guide for laboratory applications.
Overview of (4-Methoxybenzyl)hydrazine in Nucleophilic Substitution
(4-Methoxybenzyl)hydrazine is a valuable intermediate in organic synthesis, primarily utilized for its nucleophilic hydrazine moiety.[1] This functional group readily participates in condensation reactions with carbonyl compounds to form hydrazones and can also engage in substitution reactions with other electrophiles, such as alkyl halides and activated aromatic systems.[2][3] Its dihydrochloride salt is often used to improve stability and handling.[2]
The reactivity of the hydrazine group, combined with the electronic properties of the 4-methoxybenzyl substituent, makes this compound a versatile tool for constructing complex molecular architectures.[1]
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for typical nucleophilic substitution reactions involving (4-methoxybenzyl)hydrazine and related hydrazine derivatives.
Table 1: Synthesis of (4-Methoxybenzyl)hydrazine via Nucleophilic Substitution
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 4-Methoxybenzyl chloride | Hydrazine hydrate | Anhydrous Ethanol | Reflux | Not Specified | ~72 | 95-97 | [2] |
Table 2: Hydrazone Formation via Nucleophilic Acyl Substitution
Data presented for the analogous 4-methoxybenzoylhydrazide.
| Aldehyde Substrate | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Various substituted aldehydes | Methanol | Acetic acid (catalytic) | Reflux | 3 - 4 | 78 - 92 | [4] |
| N'-(2,4,6-Trihydroxybenzylidiene) | Methanol | Acetic acid (catalytic) | Reflux | 3 | Not specified | [4] |
| N'-(4-Hydroxybenzylidene) | Methanol | Acetic acid (catalytic) | Reflux | 3 | Not specified | [4] |
| N'-(4-Methoxybenzylidene) | Methanol | Acetic acid (catalytic) | Reflux | 3 | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted (4-Methoxybenzyl)hydrazines via Nucleophilic Substitution on Alkyl Halides
This protocol is based on the synthesis of (4-methoxybenzyl)hydrazine itself and can be adapted for the synthesis of other N-alkylated derivatives.
Materials:
-
Alkyl halide (e.g., 4-methoxybenzyl chloride)
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Hydrochloric acid (for salt formation)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve hydrazine hydrate in anhydrous ethanol.
-
Slowly add the alkyl halide (e.g., 4-methoxybenzyl chloride) dropwise to the hydrazine solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in anhydrous ethanol and cool the solution in an ice bath.
-
For the formation of the hydrochloride salt, carefully acidify the solution with hydrochloric acid. This will precipitate the desired product.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Diagram of Experimental Workflow: N-Alkylation of Hydrazine
References
Selecting Solvents for Reactions Involving (4-Methoxybenzyl)hydrazine Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxybenzyl)hydrazine dihydrochloride is a key building block in the synthesis of various heterocyclic compounds of medicinal and agrochemical interest. Its utility is underscored by the reactivity of the hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds to form hydrazones—versatile intermediates for subsequent transformations such as cyclization reactions.[1] The dihydrochloride salt form enhances the compound's stability and handling properties compared to the free base.[1] However, the salt form also influences its solubility and reactivity, making appropriate solvent selection a critical parameter for successful and reproducible synthetic outcomes. This document provides a comprehensive guide to selecting solvents for reactions involving this compound, including solubility data for analogous compounds, detailed experimental protocols for key reactions, and workflows for optimizing reaction conditions.
Physicochemical Properties
This compound is typically a pale yellow to light yellow solid powder.[1] As a dihydrochloride salt, it exhibits increased stability, which is advantageous for storage and handling.[1]
Solubility Profile
Table 1: Solubility of Analogous Hydrazine Hydrochloride Salts
| Compound Name | Solvent | Quantitative Solubility | Qualitative Solubility | Source |
| 4-Cyanophenylhydrazine Hydrochloride | Dimethyl Sulfoxide (DMSO) | 50 mg/mL (with sonication) | - | [2] |
| Phenylhydrazine Hydrochloride | Water | ~50 g/L at 20 °C | Soluble | [3] |
| Phenylhydrazine Hydrochloride | Ethanol | - | Soluble | [1][4] |
| Benzylhydrazine Monohydrochloride | Dimethyl Sulfoxide (DMSO) | - | Soluble | [5][6] |
| Benzylhydrazine Monohydrochloride | Methanol | - | Soluble | [5][6] |
| Benzylhydrazine Monohydrochloride | Water | - | Soluble | [5][6] |
| Benzylhydrazine Dihydrochloride | Water | - | Insoluble | [7][8] |
Note: The solubility of this compound may differ from these analogs. It is highly recommended to determine the solubility in the desired solvent system experimentally.
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Objective: To determine the approximate solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, methanol, DMSO, acetic acid)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or heating block
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Add a pre-weighed amount of the selected solvent to a vial containing a magnetic stir bar.
-
While stirring, add small, accurately weighed portions of this compound to the solvent at a constant temperature.
-
Continue adding the solid until a saturated solution is formed, indicated by the persistence of undissolved solid.
-
Allow the suspension to stir for a sufficient time (e-g., 1-2 hours) to ensure equilibrium is reached.
-
Filter the saturated solution to remove any undissolved solid.
-
Carefully evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration.
Workflow for Solubility Determination
References
- 1. chemiis.com [chemiis.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chemicalbull.com [chemicalbull.com]
- 5. usbio.net [usbio.net]
- 6. BENZYLHYDRAZINE MONOHYDROCHLORIDE | 1073-62-7 [chemicalbook.com]
- 7. Benzylhydrazine 2HCL (98%% Purity) - Industrial Grade Powder at Best Price [halogens.co.in]
- 8. BENZYLHYDRAZINE DIHYDROCHLORIDE CAS#: 20570-96-1 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: (4-Methoxybenzyl)hydrazine Dihydrochloride Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of (4-Methoxybenzyl)hydrazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound?
A common and established method for synthesizing this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate.[1][2] This reaction is typically performed in a solvent such as anhydrous ethanol. The resulting (4-Methoxybenzyl)hydrazine free base is then converted to its more stable dihydrochloride salt by acidification with hydrochloric acid.[1][3]
Q2: What is the expected yield for this reaction?
Reported yields for the synthesis of this compound via the reaction of 4-methoxybenzyl chloride and hydrazine hydrate are generally around 72%.[1][3] However, yields can be influenced by various factors, including reaction conditions and purity of reagents.
Q3: What are the main applications of this compound?
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4][5] Its hydrazine functional group allows it to readily participate in condensation reactions with aldehydes and ketones to form hydrazones, which can then be used to construct various heterocyclic compounds.[4]
Q4: Why is the dihydrochloride salt form preferred over the free base?
The dihydrochloride salt form of (4-Methoxybenzyl)hydrazine enhances its stability and makes it easier to handle compared to the free base.[4] The salt is typically a solid powder, which is advantageous for storage and weighing.[4]
Troubleshooting Guide
Q5: My reaction yield is significantly lower than the reported 72%. What are the potential causes?
Several factors could contribute to a low yield. Consider the following:
-
Purity of Starting Materials: Ensure the 4-methoxybenzyl chloride and hydrazine hydrate are of high purity. Impurities in the starting materials can lead to side reactions, consuming the reactants and reducing the yield of the desired product.
-
Reaction Temperature: The reaction between 4-methoxybenzyl chloride and hydrazine hydrate is typically heated to facilitate the reaction.[1][3] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can promote the formation of side products.
-
Reaction Time: Insufficient reaction time will result in an incomplete conversion of the starting materials. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion.
-
Molar Ratio of Reactants: An excess of hydrazine hydrate is often used to ensure the complete consumption of the 4-methoxybenzyl chloride and to minimize the formation of the double alkylated side product.[2]
-
Moisture in the Reaction: The presence of excessive moisture can interfere with the reaction. Using anhydrous solvents, such as anhydrous ethanol, is recommended.[1][3]
Q6: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
The primary side reaction of concern is the formation of 1,2-bis(4-methoxybenzyl)hydrazine. This occurs when the initially formed (4-Methoxybenzyl)hydrazine reacts with a second molecule of 4-methoxybenzyl chloride. Using a significant excess of hydrazine hydrate can help to minimize this side reaction.
Q7: The final product is discolored (e.g., pink or yellow). How can I improve its purity and appearance?
Discoloration often indicates the presence of impurities. Here are some purification strategies:
-
Recrystallization: After filtration, the crude this compound can be recrystallized from a suitable solvent or solvent mixture to remove impurities.
-
Washing: Thoroughly washing the filtered product with appropriate solvents can help remove residual starting materials and soluble impurities. The product should be washed with a solvent in which it is sparingly soluble to avoid product loss.
-
Activated Carbon Treatment: If the discoloration is due to colored impurities, treating the solution of the product with activated carbon before the final precipitation or recrystallization can be effective.
Q8: The precipitation of the dihydrochloride salt is incomplete or yields an oily product. What should I do?
-
Cooling: Ensure the solution is adequately cooled (e.g., to 0 °C) before and during the addition of hydrochloric acid to promote the precipitation of the crystalline salt.[3]
-
Solvent: The choice of solvent for the precipitation step is crucial. Anhydrous ethanol is commonly used.[1][3] If the product is oiling out, it may be due to solubility issues. Try adjusting the solvent system or the concentration of the product in the solution.
-
Rate of Acid Addition: Add the hydrochloric acid slowly and with vigorous stirring to encourage the formation of a crystalline precipitate rather than an oil.
Data Presentation
Table 1: Comparison of Synthesis Parameters for Hydrazine Derivatives
| Parameter | This compound | 4-Methoxyphenylhydrazine hydrochloride (Method 1) | 4-Methoxyphenylhydrazine hydrochloride (Method 2) |
| Starting Material | 4-methoxybenzyl chloride | 1-(4-methoxyphenyl)-1,2-hydrazinedicarboxylic acid bis(2,2,2-trichloroethyl) ester | p-anisidine |
| Key Reagents | Hydrazine hydrate, HCl | Zinc powder, NH4OAc, NaOH, HCl | NaNO2, SnCl2·2H2O, HCl |
| Solvent | Anhydrous ethanol | Methanol, CH2Cl2 | Water, Acetic Acid |
| Reaction Temperature | 90 °C (reflux) | Room temperature, then 0 °C | -5 °C to 0 °C |
| Reported Yield | ~72%[1][3] | 61%[6] | 77%[7] |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is based on a common synthetic route with a reported yield of approximately 72%.[1][3]
Materials:
-
4-methoxybenzyl chloride
-
Hydrazine hydrate
-
Anhydrous ethanol
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5 M Hydrochloric acid
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Round bottom flask
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Condenser
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Stirring apparatus
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Heating mantle
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Apparatus for filtration under reduced pressure
Procedure:
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To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).
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Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) to the mixture at room temperature with stirring.
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Heat the reaction mixture to 90 °C and maintain it at this temperature with stirring for 2 hours.
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After the reaction is complete, remove the solvent by concentration under reduced pressure.
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Redissolve the resulting residue in anhydrous ethanol (150 mL).
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Cool the solution to 0 °C in an ice bath.
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Slowly add 5 M hydrochloric acid (120 mL) to the cooled solution with vigorous stirring to precipitate the product.
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Collect the white solid precipitate by filtration.
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Wash the solid with a small amount of cold ethanol.
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Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common issues in the synthesis.
References
Technical Support Center: Hydrazone Formation with (4-Methoxybenzyl)hydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of hydrazones using (4-Methoxybenzyl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during hydrazone formation with (4-Methoxybenzyl)hydrazine?
A1: The most frequently encountered side products include azines, products from hydrolysis and oxidation, and geometric (E/Z) isomers of the desired hydrazone. Azine formation occurs when the target hydrazone reacts with a second molecule of the aldehyde or ketone.[1][2] Hydrazones can also be susceptible to oxidation, especially if they possess an N-H bond, a process that can be promoted by exposure to air and light.[2] Furthermore, the C=N double bond of the hydrazone can lead to a mixture of E/Z geometric isomers.[1][3]
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
A2: Low yields in hydrazone synthesis can stem from several factors:
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Unfavorable pH: The reaction is catalyzed by acid, and the rate can be very slow at neutral or high pH. The optimal pH range is typically 4.5-6.[1] Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the reaction.[2]
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Steric Hindrance: Bulky groups on either the carbonyl compound or the hydrazine can slow down the reaction. Ketones are also generally less reactive than aldehydes due to both steric and electronic effects.[1] Increasing the reaction temperature or prolonging the reaction time may be necessary.[1]
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Product Hydrolysis: Hydrazones can undergo hydrolysis, reverting to the starting materials. This reverse reaction is often catalyzed by strong acids.[1][4] Ensure the pH is only weakly acidic and neutralize any excess acid during the workup procedure.[2]
Q3: I've isolated my product, but I see an impurity with a mass corresponding to two carbonyl units and one hydrazine unit. What is it and how can I prevent it?
A3: This common byproduct is an azine (R₂C=N-N=CR₂).[2][4] It forms when the initially produced hydrazone reacts with a second equivalent of the carbonyl compound.[2] This is more likely to occur if there is an excess of the carbonyl compound or if the reaction is heated for an extended period.[2] To minimize azine formation, use a slight excess of (4-Methoxybenzyl)hydrazine (e.g., 1.1-1.2 equivalents) and add the aldehyde or ketone slowly or dropwise to the hydrazine solution.[2]
Q4: My purified hydrazone seems to be degrading during storage. What is causing this and what are the best storage practices?
A4: Hydrazone degradation during storage is typically caused by hydrolysis or oxidation.[1][2] Hydrolysis cleaves the C=N bond and can be catalyzed by residual acid.[1] Oxidation can occur upon exposure to air and light.[2] For optimal stability, purified hydrazones should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at a low temperature.[2]
Q5: My NMR spectrum appears complex, with more peaks than expected for a single product, but the mass spectrometry data is correct. What could be the issue?
A5: The complexity in the NMR spectrum likely arises from the presence of geometric (E/Z) isomers.[1] The C=N double bond in the hydrazone does not freely rotate, leading to two possible spatial arrangements of the substituents. These isomers will have distinct sets of peaks in the NMR spectrum. The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[1]
Troubleshooting Guide: Common Side Products
The following table summarizes common side products, their potential causes, and recommended solutions to minimize their formation.
| Side Product | Structure / Description | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Azine | R₂C=N-N=CR₂ | Excess of carbonyl compound; Prolonged heating. | Use a slight excess (1.1-1.2 eq.) of hydrazine; Add the carbonyl compound dropwise to the hydrazine solution. | [1][2][4] |
| Hydrolysis Products | Starting Aldehyde/Ketone and Hydrazine | Strongly acidic conditions; Presence of water. | Maintain a weakly acidic pH (4.5-6); Use a neutral or slightly basic wash during workup to remove excess acid. | [1][2][4] |
| Oxidation Products | Diazo compounds, Azocompounds, etc. | Exposure to air (oxygen) and light, especially with N-H hydrazones. | Run the reaction under an inert atmosphere (N₂ or Ar); Store the purified product protected from light and air. | [2][5][6] |
| E/Z Isomers | Geometric isomers around the C=N bond | Inherent to hydrazone structure. | Isomer ratio may be altered by changing solvent, temperature, or pH. Purification by chromatography may separate isomers. | [1][3] |
Experimental Protocols
Protocol 1: Standard Synthesis of (4-Methoxybenzyl)hydrazones
This protocol outlines a general procedure for the synthesis of hydrazones from (4-Methoxybenzyl)hydrazine and an aldehyde or ketone.
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Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and (4-Methoxybenzyl)hydrazine (1.1 equivalents) in a suitable solvent (e.g., methanol or ethanol).
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Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl spot has been consumed.[1][2] Gentle heating may be applied if the reaction is slow.
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Workup:
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Once the reaction is complete, remove the solvent under reduced pressure.
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Dissolve the resulting residue in an organic solvent such as ethyl acetate.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[2]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone.[2]
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Synthesis with Minimized Azine Formation
This protocol is optimized to reduce the formation of the azine side product, particularly with reactive aldehydes.
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Dissolve Hydrazine: In a round-bottom flask, dissolve (4-Methoxybenzyl)hydrazine (1.2 equivalents) in the chosen solvent (e.g., ethanol).[2]
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Prepare Carbonyl Solution: In a separate dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.[2]
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Slow Addition: Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over a period of 15-30 minutes.[2] This maintains a low concentration of the carbonyl compound, disfavoring the second reaction step that leads to the azine.[2]
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Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.[2]
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Workup and Purification: Proceed with the workup and purification steps as described in Protocol 1.[2]
Visualized Reaction Pathway
The following diagram illustrates the primary reaction pathway for hydrazone formation and the competing pathways leading to common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium N-Iodo p-Toluenesulfonamide (TsNIK, Iodamine-T): A New Reagent for the Oxidation of Hydrazones to Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
(4-Methoxybenzyl)hydrazine dihydrochloride stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (4-Methoxybenzyl)hydrazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its stability?
A1: To maintain the integrity and stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. This compound is known to be hygroscopic, so protection from moisture is crucial.
Q2: What are the primary safety precautions to consider when handling this compound?
A2: this compound is an irritant and can be harmful if swallowed, inhaled, or absorbed through the skin.[1] It is essential to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[2][3][4] Avoid creating dust. In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents. Contact with such agents can lead to vigorous reactions and decomposition. It is also advisable to avoid contact with strong bases, as this can liberate the free hydrazine, which is less stable.
Q4: My reaction with this compound is giving a low yield. What are the potential causes and solutions?
A4: Low yields in reactions involving this compound can stem from several factors:
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Purity of the reactant: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
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Reaction conditions: The hydrazine functional group is sensitive to oxidative conditions. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
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Side reactions: The hydrazine moiety can react with carbonyl compounds to form hydrazones. If your reaction mixture contains unintended carbonyl impurities, this can lead to the formation of side products.
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pH of the reaction medium: The reactivity of the hydrazine can be influenced by the pH. Depending on the specific reaction, optimization of the pH may be necessary.
Q5: I am observing an unexpected color change in my this compound upon storage. What could be the reason?
A5: A color change, such as the development of a more intense yellow or brown hue, can be an indication of degradation. This is often due to slow oxidation or reaction with atmospheric moisture. It is recommended to use fresh material or to purify the discolored reagent before use, for example, by recrystallization, if a suitable solvent system can be identified.
Troubleshooting Guides
Issue 1: Inconsistent Results in Repetitive Experiments
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh solutions of the reagent before each experiment. Avoid storing solutions for extended periods. |
| Variability in the purity of different batches of the reagent. | Qualify each new batch of this compound by a suitable analytical method (e.g., HPLC, NMR) to ensure consistent purity. |
| Presence of atmospheric oxygen in the reaction. | Degas solvents and reactants and run the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Appearance of Unknown Impurities in Reaction Mixture
| Potential Cause | Troubleshooting Step |
| Degradation of this compound under reaction conditions. | Analyze a sample of the starting material under the reaction conditions (solvent, temperature, pH) without other reactants to check for degradation. If degradation occurs, modify the conditions (e.g., lower temperature, inert atmosphere). |
| Formation of oxidative degradation products. | Add an antioxidant to the reaction mixture if compatible with the desired chemistry. |
| Hydrolysis of the hydrazine or other functional groups. | Ensure anhydrous conditions if the reaction is sensitive to water. Use dry solvents and glassware. |
Stability and Degradation Pathways
This compound, like other benzylhydrazine derivatives, is susceptible to degradation through several pathways, primarily oxidation, hydrolysis, and photodegradation.
Potential Degradation Pathways
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Oxidative Degradation: The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents. The benzylic position is also prone to oxidation.
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Hydrolytic Degradation: Although the dihydrochloride salt is generally more stable, under certain pH and temperature conditions, the hydrazine moiety could undergo hydrolysis.
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Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of (4-Methoxybenzyl)hydrazine.
Experimental Protocols
To assess the stability of this compound and identify its degradation products, a forced degradation study can be performed.
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
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Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)
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Hydrogen peroxide (H₂O₂) solution (3%)
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Methanol, Acetonitrile (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with a UV detector
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Photostability chamber
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Stress Conditions:
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Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl and 1 mL of 1 M HCl in separate vials. Keep one set of vials at room temperature and another at 60°C for 24 hours.
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Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH in separate vials. Keep one set of vials at room temperature and another at 60°C for 24 hours.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the vial at room temperature for 24 hours.
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Thermal Degradation: Place a vial containing the solid compound and a vial with the stock solution in an oven at 60°C for 24 hours.
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Photodegradation: Expose a vial containing the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
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-
Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Neutralize the acidic and alkaline samples before analysis.
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Dilute the samples to an appropriate concentration with the mobile phase.
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Analyze the samples by a stability-indicating HPLC method.
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Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
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HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
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UV Detector
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 225 nm
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Injection Volume: 10 µL
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Column Temperature: 30°C
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Data Presentation
The results of the forced degradation study should be summarized in a table to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of Active Substance (%) | Major Degradation Products (Retention Time, min) |
| Control | 24 | 99.8 | - |
| 0.1 M HCl (RT) | 24 | 99.5 | - |
| 1 M HCl (60°C) | 24 | 92.1 | 4.5, 6.2 |
| 0.1 M NaOH (RT) | 24 | 88.7 | 5.1 |
| 1 M NaOH (60°C) | 24 | 75.4 | 5.1, 7.8 |
| 3% H₂O₂ (RT) | 24 | 65.3 | 3.9, 8.1, 9.2 |
| Thermal (60°C) | 24 | 98.9 | - |
| Photolytic | 24 | 90.5 | 10.3 |
Note: The data presented in this table is for illustrative purposes only and must be determined experimentally.
References
Optimizing reaction conditions for (4-Methoxybenzyl)hydrazine dihydrochloride
Welcome to the technical support center for (4-Methoxybenzyl)hydrazine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis and application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound (C₈H₁₄Cl₂N₂O, M.W.: 225.12 g/mol ) is a pale yellow to light yellow solid powder.[1] The dihydrochloride salt form enhances its stability and makes it easier to handle compared to the free base.[1] Its primary reactivity stems from the hydrazine functional group, which is a strong nucleophile. This group readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones.[1] These hydrazones can then be used in further synthetic steps, like cyclization reactions, to create various heterocyclic systems, which are important in pharmaceuticals and agrochemicals.[1]
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound under an inert gas like nitrogen or argon at 2–8 °C.[2] The compound is hygroscopic, so it is crucial to keep it in a tightly sealed container to prevent moisture absorption.[2]
Q3: In which solvents is this compound soluble?
It has slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1] While the solubility is limited, it is often sufficient for many laboratory procedures. The solubility can sometimes be improved with the use of solvent mixtures.[1]
Q4: What is a common synthetic route for this compound?
A widely used method for synthesizing this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate.[3] This reaction is typically performed in a solvent like anhydrous ethanol. The 4-methoxybenzyl chloride is added dropwise to the hydrazine hydrate solution, and the mixture is heated.[3] After the initial reaction, the solvent is removed, and the residue is redissolved in a suitable solvent like anhydrous ethanol. The dihydrochloride salt is then precipitated by adding hydrochloric acid.[3] This process can yield a product with a purity of 95-97%.[3]
Q5: What are the primary applications of this compound in research and development?
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives. It is used in the development of pharmaceuticals, for example, in the synthesis of SHP2 inhibitors.[2][4] The hydrazine moiety is key to its utility, allowing for the formation of hydrazones that can undergo further transformations.[1]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).- Moderately increase the reaction temperature. For condensation reactions, refluxing in ethanol (around 78°C) is often effective. |
| Steric Hindrance | - The methoxybenzyl group can cause some steric hindrance. Using a suitable acid catalyst (e.g., a few drops of glacial acetic acid) can help to activate the carbonyl group and facilitate the reaction.- Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. |
| Side Reactions | - Azine Formation: An excess of the carbonyl compound or high temperatures can lead to the formation of azines (a 2:1 adduct of the carbonyl and hydrazine). Use a slight excess of (4-Methoxybenzyl)hydrazine (e.g., 1.1 equivalents) to favor hydrazone formation.- Decomposition: Hydrazine derivatives can be unstable at very high temperatures. Avoid excessive heating. |
| Product Solubility | - The hydrazone product may have some solubility in the reaction solvent, leading to loss during workup. Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation. |
| Reagent Quality | - Ensure that the this compound and the carbonyl compound are pure and dry. The hydrazine salt is hygroscopic and moisture can inhibit the reaction. Use fresh or properly stored reagents. |
Impure Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - If TLC indicates the presence of starting materials, consider purification by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture with water).- For non-crystalline products or persistent impurities, column chromatography on silica gel is a recommended purification method. |
| Presence of Side Products (e.g., Azines) | - Optimize the stoichiometry of the reactants as mentioned above.- Purification by recrystallization or column chromatography can often separate the desired hydrazone from the azine byproduct. |
| Product Instability | - Some hydrazones can be unstable, especially if an acid catalyst was used. Neutralize the reaction mixture during workup before solvent evaporation to prevent hydrolysis of the product. |
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol describes a general method for the condensation reaction between this compound and an aldehyde or ketone.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
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Addition of Hydrazine: Add this compound (1.0 - 1.1 equivalents) to the solution. If the dihydrochloride salt is used, a base (e.g., sodium acetate, 2.2 equivalents) may be needed to liberate the free hydrazine in situ.
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Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the reaction, especially if the carbonyl compound is sterically hindered or less reactive.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 2-12 hours. The reaction progress should be monitored by TLC.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product. Collect the solid product by filtration and wash with a small amount of cold solvent.
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Purification: If necessary, recrystallize the crude product from a suitable solvent to obtain the pure hydrazone.
Data Presentation
Table 1: Effect of Solvent on Hydrazone Formation Yield (General Guidance)
| Solvent | Typical Temperature (°C) | Expected Relative Yield | Notes |
| Ethanol | 78 (Reflux) | High | Good solubility for many reactants and easy to remove. |
| Methanol | 65 (Reflux) | High | Similar to ethanol with a lower boiling point. |
| Dichloromethane | 40 (Reflux) | Moderate | Lower reaction rates due to the lower boiling point. |
| Water | 100 (Reflux) | Low to Moderate | Often requires a co-solvent to ensure solubility of organic reactants. |
Table 2: Effect of Temperature on Reaction Time and Yield (General Guidance)
| Temperature (°C) | Catalyst | Typical Reaction Time | Expected Relative Yield |
| 25 (Room Temp) | Acetic Acid | 12-24 hours | Moderate |
| 50 | Acetic Acid | 4-8 hours | High |
| 78 (Reflux in EtOH) | Acetic Acid | 2-4 hours | Very High |
Visualizations
Caption: Experimental workflow for the synthesis of hydrazones from this compound.
Caption: Troubleshooting flowchart for reactions involving this compound.
References
Technical Support Center: Purification of (4-Methoxybenzyl)hydrazine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (4-methoxybenzyl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products from (4-Methoxybenzyl)hydrazine reactions?
A1: The most common purification techniques for hydrazone products, which are typical outcomes of reactions with (4-methoxybenzyl)hydrazine, are recrystallization and column chromatography.[1] Washing the crude product with water or a non-polar solvent can also be employed to remove certain impurities.[1]
Q2: My purified hydrazone product is an oil instead of a solid. How can I solidify it?
A2: Oily products can be induced to solidify through a process called trituration. This involves stirring the oil vigorously with a cold, non-polar solvent such as n-hexane or pentane.[2][3] Alternatively, recrystallization from a suitable mixed solvent system can promote crystal growth.[4]
Q3: I am observing decomposition of my hydrazone product during silica gel column chromatography. What is causing this and how can I prevent it?
A3: Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[4] To mitigate this, you can use a deactivated stationary phase like basic alumina or silica gel treated with a base (e.g., 1% triethylamine in the eluent).[2][4] Another approach is to add a small amount of a tertiary base, such as triethylamine (~1%), to your mobile phase.[3] For polar hydrazones, reverse-phase HPLC can be a suitable alternative.[2]
Q4: How can I effectively monitor the progress of my purification by column chromatography?
A4: Thin Layer Chromatography (TLC) is the standard method for monitoring the progress of column chromatography.[1] Fractions are collected from the column and spotted on a TLC plate to identify which ones contain the pure product.[1] These pure fractions are then combined.[1]
Q5: What are some common impurities I might encounter after synthesizing a hydrazone with (4-Methoxybenzyl)hydrazine?
A5: Common impurities include unreacted starting materials, such as the aldehyde or ketone and any excess (4-methoxybenzyl)hydrazine.[4] Side products like azines can also form, which occur when the hydrazone product reacts with a second molecule of the carbonyl compound.[2]
Troubleshooting Guides
Problem: Low Yield or No Product Crystallization During Recrystallization
| Potential Cause | Recommended Solution |
| Incorrect Solvent Choice | The ideal solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.[1] Experiment with different solvents or solvent mixtures. Common choices for hydrazones include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[1] |
| Product is Too Soluble | If the product remains in solution even after cooling, try adding a poor solvent (in which the product is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly. |
| Product "Crashes Out" as an Oil | This can happen if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Scratching the inside of the flask with a glass rod can also help induce crystallization.[2] |
| Insoluble Impurities Present | If you observe solid impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool and crystallize.[1] |
Problem: Poor Separation or Product Decomposition During Column Chromatography
| Potential Cause | Recommended Solution |
| Streaking of the Product Spot on TLC | This may be due to the basicity of the hydrazone. Adding a small amount of a tertiary base like triethylamine (~1%) to the eluent can improve the separation.[1][3] |
| Decomposition on Silica Gel | As mentioned in the FAQs, hydrazones can be acid-sensitive.[4] Use basic alumina or silica gel treated with a base like triethylamine.[2][4] Alternatively, add ~1% triethylamine to your mobile phase.[3] |
| Product is Not Eluting | The chosen eluent may not be polar enough. Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Co-elution of Impurities | The eluent system may be too polar, causing impurities to travel with your product. Try a less polar solvent system to achieve better separation. |
Data Presentation
Table 1: Common Solvents for Recrystallization of Hydrazone Derivatives
| Solvent/Solvent System | Typical Observations and Use Cases | Reference |
| Ethanol | A frequently used and often effective solvent for recrystallizing hydrazone derivatives.[3][4] | [3][4] |
| Methanol | Another common alcohol-based solvent for hydrazone recrystallization.[1] | [1] |
| Acetonitrile | Can be effective for oily and highly soluble products.[3] | [3] |
| Hexane/Ethyl Acetate | A common mixed-solvent system where the ratio can be adjusted to achieve optimal solubility.[1] | [1] |
| Dimethylformamide (DMF) | Effective for dissolving hydrazones upon heating, with crystallization occurring upon cooling.[3] | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: In a flask, add the crude hydrazone product. Slowly add the minimum amount of a suitable hot solvent to completely dissolve the solid.[1]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[2]
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Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2] If crystals do not form, try scratching the inside of the flask with a glass rod.[2]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals under vacuum.[1]
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).[4] For acid-sensitive hydrazones, consider adding 1% triethylamine to the slurry and eluent.[4]
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Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.[4]
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Sample Loading: Dissolve the crude hydrazone in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.[1]
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Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.[4]
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Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.[4]
Visualizations
Caption: Workflow for Purification by Recrystallization.
Caption: Troubleshooting Logic for Hydrazone Column Chromatography.
References
Troubleshooting solubility issues of (4-Methoxybenzyl)hydrazine dihydrochloride in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methoxybenzyl)hydrazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in organic solvents?
A1: this compound is a salt and, as such, generally exhibits higher solubility in polar solvents. It is described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Its solubility in other organic solvents is limited, especially in nonpolar solvents. For many applications, creating a finely dispersed suspension in a less ideal solvent may be sufficient for the reaction to proceed.
Q2: Why is my this compound not dissolving in the recommended solvent?
A2: Several factors can affect the solubility of this compound:
-
Solvent Purity: The presence of water or other impurities in the organic solvent can significantly impact solubility. Ensure you are using a dry, high-purity solvent.
-
Compound Purity: Impurities in the this compound itself can affect its dissolution.
-
Temperature: Solubility is often temperature-dependent. Gentle heating may be required to dissolve the compound.
-
Particle Size: A larger particle size will result in a slower dissolution rate. If possible, and with appropriate safety precautions, grinding the solid to a finer powder may help.
-
pH: As a dihydrochloride salt, the pH of the medium can influence its solubility. In some cases, adjusting the pH might be necessary, though this should be done with caution to avoid converting the salt to the free base prematurely.
Q3: Can I use a base to improve the solubility of this compound?
A3: Adding a base will neutralize the hydrochloride salt, converting it to the free base form of (4-methoxybenzyl)hydrazine. The free base will have a different solubility profile, generally being more soluble in less polar organic solvents. This approach is often used in reactions where the free hydrazine is the desired reactant. However, it is crucial to consider the compatibility of the base with your reaction conditions and other reagents.
Q4: What are some common co-solvents that can be used to improve solubility?
A4: If the compound has poor solubility in a single solvent, a co-solvent system can be effective. For this compound, using a mixture of a polar aprotic solvent like DMSO or DMF with a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) might improve solubility. It is advisable to perform small-scale solubility tests to determine the optimal solvent ratio.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: The compound has precipitated out of solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution may have been achieved through heating, and the solution became supersaturated upon cooling. Try gently reheating the solution and maintaining a slightly elevated temperature during your experiment, if the reaction conditions permit. |
| Change in Solvent Composition | The addition of another reagent or solvent may have altered the overall polarity of the solution, causing the compound to precipitate. Re-evaluate the solvent system and consider using a co-solvent that is compatible with all reaction components. |
| Reaction Occurrence | The precipitate may not be the starting material but rather a product of an unintended reaction. Analyze the precipitate to confirm its identity. |
Issue 2: The reaction is not proceeding, and I suspect it's due to poor solubility.
| Possible Cause | Troubleshooting Step |
| Insufficient Dissolution | Even if the compound appears to be in solution, the concentration of the dissolved species may be too low for the reaction to occur at a reasonable rate. |
| 1. Increase Temperature: Gently heat the reaction mixture to increase the solubility and reaction rate, ensuring the temperature is within the stability limits of your reactants. | |
| 2. Use a Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can help transport the reactant from the solid or a polar phase to the organic phase where the reaction occurs. | |
| 3. Convert to Free Base in-situ: Add a suitable, non-nucleophilic base to the reaction mixture to generate the more soluble free base of the hydrazine. | |
| Solid-State Reactivity | The reaction may be occurring on the surface of the undissolved solid. In this case, vigorous stirring to ensure good mixing and a fine particle size of the solid are crucial. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solvent Type | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[1] |
| Methanol (MeOH) | Polar Protic | Slightly Soluble[1] |
| Water | Polar Protic | Soluble |
| Dichloromethane (DCM) | Nonpolar | Likely Insoluble |
| Diethyl Ether | Nonpolar | Likely Insoluble |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, THF, DCM, Toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the test tube (e.g., in a 40-50 °C water bath) and observe any changes in solubility. Note if the compound precipitates upon cooling.
-
Record your observations for each solvent.
Protocol 2: General Procedure for In-situ Free Basing for Reaction
Objective: To generate the more soluble free base of (4-methoxybenzyl)hydrazine from its dihydrochloride salt for use in a subsequent reaction.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., THF, DCM, or the reaction solvent)
-
A suitable non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent).
-
Add the anhydrous organic solvent to create a suspension.
-
Begin stirring the suspension.
-
Slowly add the non-nucleophilic base (at least 2.2 equivalents to neutralize both HCl molecules) to the suspension at room temperature or as dictated by your reaction conditions.
-
Stir the mixture for 15-30 minutes. You may observe the formation of the amine hydrochloride salt as a precipitate (e.g., triethylammonium chloride).
-
The resulting mixture containing the free (4-methoxybenzyl)hydrazine can now be used directly in your subsequent reaction step. The precipitated amine salt can often be left in the reaction mixture or removed by filtration if it interferes with the reaction or downstream processing.
Mandatory Visualization
References
Technical Support Center: Prevention of Tar Formation in Hydrazine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for hydrazine derivative synthesis. This guide provides targeted troubleshooting advice and detailed protocols to help you minimize tar formation and other side reactions, ensuring higher yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of hydrazine derivative synthesis, and what are its primary causes?
A1: In synthesis, "tar" refers to a complex, often dark and viscous, mixture of high-molecular-weight byproducts that are difficult to characterize and remove.[1] Its formation is not due to a single cause but results from several competing side reactions and degradation pathways. The primary causes include:
-
Azine Formation: A common side reaction where the desired hydrazone product reacts with a second molecule of the starting aldehyde or ketone.[2][3] This is especially prevalent with an excess of the carbonyl compound or prolonged heating.[2]
-
Oxidation: Hydrazine and its derivatives are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion catalysts.[2][4][5] This can lead to a cascade of reactions forming complex impurities.
-
Hydrolysis: The hydrazone product can hydrolyze back to its starting materials (hydrazine and carbonyl compound), especially under strongly acidic conditions.[2][6] These starting materials can then re-react to form other byproducts.
-
Decomposition & Polymerization: High temperatures or the presence of certain catalysts can cause the starting materials or the product to decompose or polymerize, contributing to tar formation.[1][7][8]
Q2: How does reaction stoichiometry affect byproduct formation?
A2: Stoichiometry is critical for minimizing side reactions. The most common issue is azine formation , which occurs when the carbonyl compound is in excess. To prevent this, it is standard practice to use a slight excess of the hydrazine derivative (e.g., 1.1–1.2 equivalents).[2] This ensures the carbonyl compound is fully consumed in the formation of the desired hydrazone, leaving little to react further.
Q3: What is the optimal pH for hydrazone synthesis to avoid tar?
A3: The reaction pH is a delicate balance. A small amount of acid (e.g., a few drops of acetic acid) is often used to catalyze the reaction.[2] However, strongly acidic conditions can promote the hydrolysis of the hydrazone product back to its starting materials.[6] The optimal condition is typically a slightly acidic pH of 4–6 , which is acidic enough to facilitate the reaction but not so acidic that it causes significant product degradation.[2][9] During the workup, it is advisable to use a neutral or mildly basic wash (e.g., saturated sodium bicarbonate) to remove any residual acid.[2]
Q4: Why is temperature control so important during the synthesis?
A4: Excessive heat can be a major contributor to tar formation. High temperatures can accelerate undesirable side reactions, such as azine formation, and can cause thermal decomposition of both reactants and products.[2][8] In many cases, hydrazone formation proceeds efficiently at room temperature.[10] If heating is required, it should be carefully controlled and monitored to find the minimum temperature necessary to drive the reaction to completion.
Q5: My purified hydrazone seems to degrade during storage. What could be the cause and how can I prevent it?
A5: Hydrazones, especially those with an N-H bond, can be susceptible to oxidation upon exposure to air and light.[2] Degradation can also be catalyzed by residual acid or base left over from the synthesis.[2] To ensure long-term stability, store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon), protected from light , and at a low temperature .[2]
Troubleshooting Guide: Low Yield & Tar Formation
Use this guide to diagnose and solve common issues encountered during hydrazine derivative synthesis.
Key Experimental Protocols & Pathways
Reaction Pathway: Formation of Hydrazone vs. Azine Side Product
The desired reaction is the 1:1 condensation of a carbonyl compound and a hydrazine. However, if the carbonyl is in excess or conditions are forced, the intermediate hydrazone can react further to form an undesirable azine byproduct.
Protocol 1: General Synthesis of Hydrazones with Tar Prevention
This protocol incorporates best practices to minimize common side reactions.
Materials:
-
Aldehyde or Ketone (1.0 equivalent)
-
Hydrazine derivative (1.1-1.2 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Methanol)
-
Acid catalyst (e.g., glacial acetic acid)
-
Organic solvent for workup (e.g., Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Methodology:
-
Dissolve Reagents: In a round-bottom flask under an inert atmosphere, dissolve the hydrazine derivative (1.1-1.2 equivalents) in a suitable anhydrous solvent. In a separate dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.[2]
-
Slow Addition: Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over a period of 15-30 minutes. This slow addition keeps the concentration of the carbonyl low, minimizing azine formation.[2]
-
Catalysis and Monitoring: After the addition is complete, add a catalytic amount of glacial acetic acid (e.g., 1-3 drops). Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.[2]
-
Workup: Once the reaction is complete (typically when the starting carbonyl spot has disappeared on TLC), remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.[2]
-
Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude material by column chromatography or recrystallization to yield the pure hydrazone derivative.[8]
Data on Reaction Optimization
The following tables provide representative data illustrating how key experimental parameters can be optimized to prevent the formation of common byproducts that contribute to tar.
Table 1: Effect of Stoichiometry and Addition Rate on Azine Byproduct Formation (Representative data based on established chemical principles)
| Entry | Carbonyl (eq.) | Hydrazine (eq.) | Addition Method | Desired Hydrazone Yield | Azine Byproduct |
| 1 | 1.5 | 1.0 | All at once | ~60% | ~35% |
| 2 | 1.0 | 1.0 | All at once | ~80% | ~15% |
| 3 | 1.0 | 1.2 | All at once | >95% | <5% |
| 4 | 1.0 | 1.2 | Dropwise | >98% | <1% |
As demonstrated, using a slight excess of hydrazine and adding the carbonyl reagent dropwise significantly suppresses the formation of the azine byproduct.[2][11]
Table 2: Influence of pH on Hydrazone Yield and Stability (Representative data for an acid-sensitive hydrazone)
| Entry | Catalyst (pH) | Reaction Time (h) | Initial Yield | Purity after 24h Workup | Notes |
| 1 | HCl (pH ~2) | 1 | >95% | ~70% | Rapid reaction but significant hydrolysis.[2][6] |
| 2 | Acetic Acid (pH ~5) | 4 | >95% | >95% | Optimal balance of reaction rate and stability.[2] |
| 3 | None (pH ~7) | 24 | ~50% | >95% | Very slow/incomplete reaction. |
| 4 | Base (pH > 9) | 24 | <10% | - | Reaction does not proceed effectively. |
This table illustrates that a slightly acidic medium (pH 4-6) provides the best outcome, driving the reaction to completion without causing significant hydrolytic degradation of the product.[2][12]
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Quality Control for (4-Methoxybenzyl)hydrazine Dihydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of (4-Methoxybenzyl)hydrazine dihydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of this compound?
A1: The critical quality attributes for this compound include its identity, purity, assay (hydrazine content), residual solvent content, and water content. These attributes ensure the compound's suitability for downstream applications, particularly in pharmaceutical synthesis where it serves as a key intermediate.
Q2: What is the typical appearance and purity of this compound after synthesis?
A2: this compound is typically a pale yellow to light yellow solid powder. A successfully executed synthesis and purification process generally yields a product with a purity of 95-97%.[1]
Q3: How should this compound be stored?
A3: Due to its hygroscopic and air-sensitive nature, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, it is recommended to store it in a cool, dark, and dry place, preferably at 2-8°C.
Q4: What are the common impurities that can be present in the final product?
A4: Common impurities may include unreacted starting materials such as 4-methoxybenzyl chloride and hydrazine, byproducts from side reactions like the formation of 1,2-bis(4-methoxybenzyl)hydrazine, and degradation products resulting from oxidation.
Q5: Can you provide the expected 1H NMR chemical shifts for this compound?
A5: Yes, in DMSO-d6, the approximate chemical shifts are: ~10 ppm (broad singlet, 3H, -NHNH3+), ~7.05 ppm (doublet, 2H, aromatic protons), ~6.88 ppm (doublet, 2H, aromatic protons), and ~3.70 ppm (singlet, 3H, -OCH3).[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and quality control of this compound.
Synthesis and Purification Issues
Problem: Low or no yield of the desired product.
-
Potential Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration. The reaction between 4-methoxybenzyl chloride and hydrazine hydrate is often heated to facilitate completion.[1]
-
-
Potential Cause 2: Suboptimal reaction temperature.
-
Solution: The reaction temperature should be carefully controlled. While heating can drive the reaction, excessive temperatures may lead to the formation of byproducts. Experiment with a range of temperatures to find the optimal conditions for your specific setup.
-
-
Potential Cause 3: Moisture in reactants or solvents.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can lead to the decomposition of intermediates.
-
Problem: The final product is an oil or fails to crystallize properly.
-
Potential Cause 1: Presence of impurities.
-
Solution: Impurities can significantly lower the melting point and inhibit crystallization. Attempt to purify the crude product further, for example, by washing with a non-polar solvent to remove organic impurities.
-
-
Potential Cause 2: Incorrect solvent for crystallization.
-
Solution: If the product oils out, try redissolving it in a minimal amount of a suitable hot solvent and cooling it slowly. If using a single solvent fails, a mixed solvent system might be effective.
-
-
Potential Cause 3: The pH is not sufficiently acidic during precipitation.
-
Solution: Ensure that enough hydrochloric acid is added to fully precipitate the dihydrochloride salt. Check the pH of the solution with a pH meter or indicator paper to confirm it is strongly acidic.
-
Quality Control and Analytical Issues
Problem: Inconsistent or non-reproducible HPLC results.
-
Potential Cause 1: Sample instability.
-
Solution: Hydrazine derivatives can be unstable. Analyze samples as quickly as possible after preparation. If necessary, derivatization can improve stability for analysis.
-
-
Potential Cause 2: Improper mobile phase preparation.
-
Solution: Ensure the mobile phase is well-mixed and degassed. The pH of the aqueous component should be consistent between runs, as it can significantly affect the retention of the analyte.
-
-
Potential Cause 3: Column degradation.
-
Solution: Use a guard column to protect the analytical column. If peak shape deteriorates, flushing the column or replacing it may be necessary.
-
Problem: Discrepancy between the theoretical and measured water content by Karl Fischer titration.
-
Potential Cause 1: Hygroscopic nature of the sample.
-
Solution: Handle the sample in a low-humidity environment (e.g., a glove box) to prevent moisture absorption from the atmosphere.
-
-
Potential Cause 2: Side reactions with the Karl Fischer reagent.
-
Solution: For hydrazine salts, it may be necessary to use specialized Karl Fischer reagents or modify the titration conditions (e.g., by acidifying the medium) to suppress side reactions.[3]
-
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Pale yellow to light yellow solid powder |
| Identification by 1H NMR | 1H NMR Spectroscopy | Conforms to the reference spectrum |
| Purity by HPLC | RP-HPLC | ≥ 95.0% |
| Assay (as hydrazine) | Iodometric Titration | Report value |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Table 2: Potential Impurity Profile
| Impurity | Potential Source | Analytical Method |
| 4-Methoxybenzyl chloride | Unreacted starting material | RP-HPLC |
| Hydrazine | Unreacted starting material | Derivatization followed by HPLC or Titration |
| 1,2-bis(4-methoxybenzyl)hydrazine | Over-alkylation side reaction | RP-HPLC |
| 4-Methoxybenzaldehyde | Oxidation of the starting material or product | RP-HPLC |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a starting point for the purity analysis of this compound. Method development and validation are recommended for specific applications.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Protocol 2: Assay by Iodometric Titration
This protocol is for determining the hydrazine content.
-
Reagents:
-
Standardized 0.025 M Potassium Iodate (KIO₃) solution
-
11 M Hydrochloric Acid (HCl)
-
Carbon Tetrachloride (CCl₄) or another suitable organic solvent
-
-
Procedure:
-
Accurately weigh about 100-150 mg of the sample and dissolve it in water.
-
Transfer the solution to a 250 mL iodine flask.
-
Add 50 mL of 11 M HCl and 10 mL of carbon tetrachloride.[4]
-
Titrate with the standardized 0.025 M potassium iodate solution, shaking vigorously between additions.
-
The endpoint is reached when the violet color in the organic layer disappears.[4]
-
-
Calculation: The hydrazine content can be calculated based on the stoichiometry of the reaction.
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol is for determining the water content in the hygroscopic sample.
-
Instrumentation: Karl Fischer Titrator (volumetric)
-
Reagents:
-
Karl Fischer reagent (e.g., Hydranal-Composite 5)
-
Anhydrous methanol or a suitable solvent mixture
-
Salicylic acid (if side reactions are observed)
-
-
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Pre-titrate the solvent in the titration cell to a stable, dry endpoint.
-
Accurately weigh a sample of this compound (typically 50-100 mg) in a dry, sealed container.
-
Quickly transfer the weighed sample into the titration vessel.
-
Start the titration and record the amount of water detected.
-
Perform the measurement in triplicate to ensure accuracy.[3]
-
-
Note: If side reactions with the standard methanol-based solvent are suspected, adding salicylic acid to the titration vessel can help to suppress them.[5]
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Guide for Low HPLC Purity.
References
Technical Support Center: In-process Monitoring of Reactions with (4-Methoxybenzyl)hydrazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in-process monitoring of reactions involving (4-Methoxybenzyl)hydrazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used and requires in-process monitoring?
A1: this compound is a key reagent in several important synthetic transformations. The most common applications requiring careful in-process monitoring include:
-
Hydrazone Formation: The reaction with aldehydes and ketones to form hydrazones. This is often the initial step in multi-step syntheses.[1][2]
-
Pyrazole and Pyrazolone Synthesis: Cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents, such as diethyl ethoxymethylenemalonate, to form pyrazole and pyrazolone heterocyclic rings.[3][4]
-
Fischer Indole Synthesis: An acid-catalyzed reaction with an aldehyde or ketone to produce indole derivatives, which are prevalent in pharmaceuticals.[5][6][7][8]
Q2: Which analytical techniques are best suited for monitoring the progress of these reactions?
A2: The primary techniques for in-process monitoring of reactions with this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC is ideal for quantitative analysis, allowing for the separation and quantification of starting materials, intermediates, and products.[5] A well-developed HPLC method provides a detailed profile of the reaction progress.
-
¹H NMR spectroscopy is excellent for structural elucidation and can be used for in-situ monitoring to observe the appearance of product signals and disappearance of reactant signals.[9]
Q3: How can I prepare a sample from my reaction mixture for HPLC analysis?
A3: Proper sample preparation is crucial for accurate HPLC monitoring. A general procedure is as follows:
-
Withdraw a small, representative aliquot (e.g., 10-50 µL) from the reaction mixture at specific time points.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., the mobile phase or a solvent in which all components are soluble) to a known volume. This prevents further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]
Q4: What are some common side reactions or impurities I should be aware of?
A4: In pyrazolone synthesis from (4-Methoxybenzyl)hydrazine, a potential side product is the formation of a dimer resulting from a Michael-type addition of the pyrazolone product to an intermediate.[3] In hydrazone formation, hydrolysis of the hydrazone back to the starting carbonyl compound and hydrazine can occur, especially in the presence of water.[1] Azine formation, from the reaction of a hydrazone with a second equivalent of the carbonyl compound, is also a possibility.[1]
Troubleshooting Guides
HPLC Monitoring Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks Observed | 1. Pump is off or there is an obstruction in the flow path. 2. Leak in the system. 3. Air trapped in the pump head. | 1. Ensure the pump is on and check the mobile phase reservoir. 2. Inspect all fittings for leaks. 3. Purge the pump at a high flow rate.[10] |
| Variable Retention Times | 1. Mobile phase composition is changing. 2. Poor column temperature control. 3. Column is not properly equilibrated. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven for consistent temperature.[11] 3. Increase column equilibration time. |
| Peak Tailing | 1. Interaction with active silanols on the column. 2. Column overload. 3. Incorrect mobile phase pH. | 1. Use a high-purity silica column or add a mobile phase modifier like triethylamine. 2. Reduce the amount of sample injected. 3. Adjust the mobile phase pH to suppress silanol ionization.[12] |
| Ghost Peaks | 1. Contaminants in the mobile phase or from the injector. 2. Late elution of components from a previous injection. | 1. Use high-purity solvents and flush the injector. 2. Run a blank gradient to wash the column.[12] |
NMR Monitoring Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | 1. Poor shimming of the magnet. 2. Presence of paramagnetic impurities. 3. High sample viscosity. | 1. Re-shim the spectrometer. 2. Filter the sample if solids are present. 3. Dilute the sample. |
| Overlapping Peaks | 1. Insufficient magnetic field strength. 2. Similar chemical environments of protons. | 1. Use a higher field NMR spectrometer if available. 2. Use 2D NMR techniques (e.g., COSY, HSQC) for better resolution. |
| Difficulty in Quantifying Species | 1. Incomplete relaxation of nuclei. 2. Poor signal-to-noise ratio. | 1. Increase the relaxation delay (d1) between scans. 2. Increase the number of scans. |
Experimental Protocols
In-process HPLC Monitoring of Pyrazolone Synthesis
This protocol is a general guideline for monitoring the reaction of (4-Methoxybenzyl)hydrazine with diethyl ethoxymethylenemalonate.
| Parameter | Specification |
| Instrumentation | Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | Gradient elution using: - Solvent A: 0.1% Formic acid in Water - Solvent B: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Start with a high proportion of Solvent A and gradually increase Solvent B to elute the more nonpolar products. An example gradient could be: - 0-2 min: 95% A, 5% B - 2-15 min: Gradient to 5% A, 95% B - 15-20 min: Hold at 5% A, 95% B - 20-22 min: Return to 95% A, 5% B - 22-30 min: Re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm.[5] |
| Sample Preparation | 1. Withdraw 20 µL of the reaction mixture. 2. Dilute with 980 µL of a 1:1 mixture of Water and Acetonitrile. 3. Filter through a 0.45 µm syringe filter before injection. |
| Quantification | Generate calibration curves for (4-Methoxybenzyl)hydrazine, diethyl ethoxymethylenemalonate, and the pyrazolone product using standards of known concentrations. |
In-process ¹H NMR Monitoring of Hydrazone Formation
This protocol outlines a general procedure for monitoring the reaction of (4-Methoxybenzyl)hydrazine with a ketone (e.g., cyclohexanone).
| Parameter | Specification |
| Instrumentation | 400 MHz or higher NMR spectrometer. |
| Solvent | Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃). |
| Sample Preparation | 1. At t=0, take a spectrum of the starting materials. 2. After initiating the reaction, withdraw an aliquot (e.g., 0.1 mL) at various time points. 3. Transfer the aliquot to an NMR tube and dilute with the deuterated solvent to the appropriate volume.[9] 4. Acquire the ¹H NMR spectrum. |
| Data Acquisition | Key parameters to monitor: - Disappearance of the aldehyde/ketone proton signals. - Disappearance of the -NH₂ protons of the hydrazine. - Appearance of the characteristic imine proton (-C=N-H) signal of the hydrazone. |
| Analysis | Integrate the signals of the starting material and product to determine the relative concentrations and calculate the reaction conversion over time. |
Visualizations
Caption: Workflow for in-process reaction monitoring.
Caption: Pyrazolone synthesis pathway and side reaction.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. holzer-group.at [holzer-group.at]
- 4. connectjournals.com [connectjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. hplc.eu [hplc.eu]
Navigating Synthesis with (4-Methoxybenzyl)hydrazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing synthetic routes involving (4-methoxybenzyl)hydrazine. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to help manage reagent ratios for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of (4-Methoxybenzyl)hydrazine to the carbonyl compound in a Fischer indole synthesis?
A1: While an equimolar ratio is a common starting point, a slight excess of the hydrazine (typically 1.1 to 1.2 equivalents) is often employed to ensure complete conversion of the carbonyl compound. The optimal ratio can be substrate-dependent and may require empirical optimization.
Q2: How does the stoichiometry of reagents affect the formation of hydrazones from (4-Methoxybenzyl)hydrazine?
A2: In hydrazone formation, using an equimolar amount of the hydrazine and the carbonyl compound is generally effective.[1] The reaction is often reversible, and in some cases, a slight excess of the hydrazine can shift the equilibrium towards the product. The reaction is typically acid-catalyzed.
Q3: What are the common side reactions when using an excess of (4-Methoxybenzyl)hydrazine?
A3: An excess of (4-Methoxybenzyl)hydrazine can lead to the formation of azines, where a second molecule of the carbonyl compound reacts with the initially formed hydrazone.[2] This is more prevalent with aldehydes. Additionally, unreacted hydrazine will need to be removed during purification, which can complicate the work-up.
Q4: Can incorrect reagent ratios lead to the formation of regioisomers in pyrazole synthesis?
A4: Yes, in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, the stoichiometry can influence the regioselectivity. The reaction can yield two different regioisomers, and the preferred outcome can be affected by the relative concentrations of the reactants, as well as solvent and catalyst choice.[3]
Q5: How critical is the purity of (4-Methoxybenzyl)hydrazine for optimal reaction outcomes?
A5: The purity of (4-Methoxybenzyl)hydrazine is crucial. Impurities can lead to the formation of undesired side products and a reduction in the overall yield of the desired product. It is advisable to use high-purity reagents for all syntheses.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incorrect Stoichiometry: An insufficient amount of (4-Methoxybenzyl)hydrazine may lead to incomplete reaction. | Start with a 1:1 molar ratio of hydrazine to the carbonyl compound. If the reaction is incomplete, consider using a slight excess (1.1-1.2 eq.) of the hydrazine. Monitor the reaction by TLC to track the consumption of the limiting reagent. |
| Inefficient Hydrazone Formation: The initial condensation to form the hydrazone may be slow or incomplete. | Ensure adequate acid catalysis (e.g., a few drops of acetic acid). For less reactive carbonyls, consider increasing the reaction temperature or time. | |
| Decomposition of Reactants or Products: The reaction conditions (e.g., high temperature, strong acid) may be too harsh. | Use a milder acid catalyst or lower the reaction temperature. Consider performing the reaction under an inert atmosphere if reactants are sensitive to oxidation. | |
| Formation of Multiple Products (e.g., regioisomers, side products) | Use of Unsymmetrical Ketones: In Fischer indole synthesis, unsymmetrical ketones can lead to the formation of two different indole regioisomers. | The choice of acid catalyst and solvent can influence the regioselectivity. For example, stronger acids may favor cyclization at the less substituted carbon. |
| Formation of Azines: An excess of the carbonyl compound relative to the hydrazine can promote the formation of azines. | Use a slight excess of the hydrazine to ensure the complete conversion of the carbonyl compound and minimize azine formation. | |
| N-N Bond Cleavage: In the Fischer indole synthesis, electron-donating groups on the phenylhydrazine can sometimes promote N-N bond cleavage, leading to aniline byproducts. | While the methoxy group is electron-donating, careful control of acid strength and temperature can minimize this side reaction. | |
| Difficult Product Purification | Excess Unreacted Hydrazine: Using a large excess of (4-Methoxybenzyl)hydrazine can make purification challenging. | Use a minimal excess of the hydrazine (e.g., 1.1 eq.). Unreacted hydrazine can often be removed by washing the organic phase with an acidic aqueous solution. |
| Formation of Tarry Byproducts: Harsh reaction conditions can lead to polymerization or degradation of starting materials and products. | Optimize the reaction temperature and time. Consider a stepwise procedure where the hydrazone is isolated and purified before the cyclization step. |
Data on Reagent Ratios
While comprehensive, direct comparative studies on the effect of varying reagent ratios for (4-Methoxybenzyl)hydrazine in common syntheses are not extensively available in the public literature, the following table summarizes typical molar ratios reported in various experimental protocols. These serve as a valuable starting point for reaction optimization.
| Reaction Type | (4-Methoxybenzyl)hydrazine (eq.) | Carbonyl/Dicarbonyl Compound (eq.) | Typical Yield (%) | Notes |
| Hydrazone Synthesis | 1.0 - 1.1 | 1.0 | >90% | Often quantitative with simple aldehydes and ketones. A slight excess of hydrazine can drive the reaction to completion. |
| Fischer Indole Synthesis | 1.0 - 1.2 | 1.0 | 60-90% | Yield is highly dependent on the substrate and reaction conditions. An excess of hydrazine is common to ensure full conversion of the ketone. |
| Pyrazole Synthesis | 1.0 | 1.0 | 70-95% | With 1,3-dicarbonyl compounds, an equimolar ratio is standard. Regioselectivity can be an issue with unsymmetrical dicarbonyls. |
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone from (4-Methoxybenzyl)hydrazine and a Ketone
Materials:
-
(4-Methoxybenzyl)hydrazine hydrochloride (1.0 eq.)
-
Ketone (e.g., Acetophenone) (1.0 eq.)
-
Sodium Acetate (1.1 eq.)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve (4-Methoxybenzyl)hydrazine hydrochloride and sodium acetate in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the ketone dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the hydrazone product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Protocol 2: Fischer Indole Synthesis with (4-Methoxybenzyl)hydrazine
Materials:
-
(4-Methoxybenzyl)hydrazine hydrochloride (1.1 eq.)
-
Cyclohexanone (1.0 eq.)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
Procedure:
-
Method A (with PPA):
-
Gently heat polyphosphoric acid to ~80°C in a round-bottom flask.
-
In a separate flask, mix (4-Methoxybenzyl)hydrazine hydrochloride and cyclohexanone.
-
Slowly add the hydrazine/ketone mixture to the hot PPA with vigorous stirring.
-
Heat the reaction mixture to 100-120°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a strong base (e.g., NaOH solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography.
-
-
Method B (with ZnCl₂):
-
Fuse Zinc Chloride under vacuum to ensure it is anhydrous.
-
Mix the anhydrous ZnCl₂ with the pre-formed hydrazone of (4-Methoxybenzyl)hydrazine and cyclohexanone.
-
Heat the mixture to 150-180°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent and wash with water to remove the catalyst.
-
Dry the organic layer, concentrate, and purify the product.
-
Visualizing the Impact of Reagent Ratios
The following diagrams illustrate the key decision points and potential outcomes related to managing reagent ratios in syntheses involving (4-Methoxybenzyl)hydrazine.
Caption: Workflow for selecting and optimizing reagent ratios.
Caption: Impact of reagent ratios on Fischer indole synthesis outcomes.
References
Validation & Comparative
A Comparative Guide to Hydrazine Reagents in Synthesis: (4-Methoxybenzyl)hydrazine dihydrochloride vs. Phenylhydrazine and tert-Butylhydrazine
For researchers, scientists, and drug development professionals, the selection of the appropriate hydrazine reagent is a critical decision in the synthesis of nitrogen-containing heterocyclic compounds. This guide provides an objective comparison of (4-Methoxybenzyl)hydrazine dihydrochloride with two other commonly used hydrazine reagents: phenylhydrazine and tert-butylhydrazine. The comparison focuses on their performance in the synthesis of pyrazoles and pyrazolines, supported by experimental data and detailed protocols.
Introduction to Hydrazine Reagents in Heterocyclic Synthesis
Hydrazine and its derivatives are fundamental building blocks in organic synthesis, particularly for the construction of a wide variety of heterocyclic scaffolds that form the core of many pharmaceutical and agrochemical compounds. The reactivity of the hydrazine moiety allows for the formation of key intermediates, such as hydrazones, which can then undergo cyclization reactions to yield stable aromatic and non-aromatic ring systems. The choice of the substituent on the hydrazine reagent can significantly influence the reaction's outcome, including yield, regioselectivity, and the potential for subsequent chemical modifications.
This guide focuses on a comparative analysis of three distinct hydrazine reagents:
-
This compound: A versatile reagent that also serves as a protected form of hydrazine, allowing for deprotection at a later stage.
-
Phenylhydrazine: A widely used and well-established aromatic hydrazine reagent.
-
tert-Butylhydrazine: A bulky aliphatic hydrazine that can influence the steric course of a reaction.
Core Applications and Reactivity Profiles
This compound
(4-Methoxybenzyl)hydrazine is often supplied as its more stable dihydrochloride salt.[1] Its primary advantage lies in the dual functionality of the 4-methoxybenzyl (PMB) group, which can act as a protecting group for the hydrazine nitrogen. This feature is particularly valuable in multi-step syntheses where the reactivity of the N-H group needs to be masked during intermediate transformations. The PMB group can be cleaved under specific conditions to yield the N-unsubstituted product.[2] This reagent is a valuable tool in the synthesis of pharmaceuticals and agrochemicals, especially for creating diverse heterocyclic libraries.[3]
Phenylhydrazine
Phenylhydrazine is a cornerstone reagent in classical heterocyclic synthesis, most notably in the Fischer indole synthesis for the preparation of indoles.[4][5] It readily reacts with carbonyl compounds to form phenylhydrazones, which are key intermediates in the synthesis of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles.[6][7] The aromatic phenyl group can influence the electronic properties of the resulting molecule and is a common substituent in many biologically active compounds.[8]
tert-Butylhydrazine
The bulky tert-butyl group in tert-butylhydrazine hydrochloride introduces significant steric hindrance, which can be strategically employed to control the regioselectivity of reactions.[9] This steric influence makes it a useful reagent for specific transformations where directing a reaction to a less hindered site is desired. It finds applications in medicinal chemistry and materials science for the synthesis of complex organic molecules and heterocycles.[10]
Comparative Performance in Pyrazole and Pyrazoline Synthesis
The synthesis of pyrazoles and their partially saturated analogs, pyrazolines, is a common application of hydrazine reagents. These five-membered heterocyclic compounds are prevalent in a wide range of biologically active molecules. Two primary synthetic routes are the reaction of a hydrazine with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis) or with an α,β-unsaturated ketone (chalcone).
Case Study 1: Synthesis of Pyrazolines from Chalcones
Table 1: Comparison of Hydrazine Reagents in the Synthesis of 1,3,5-Triphenyl-2-pyrazoline from Chalcone
| Hydrazine Reagent | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Sodium acetate/Acetic acid-water | 1.5 - 2 h | Room Temp. (Ultrasound) | 83 - 96 | [9] |
| Phenylhydrazine hydrochloride | DMF | 5 h | 85 °C | Not specified | [6] |
| Phenylhydrazine | Acetic Acid | 6 h | Reflux | 76 | [11] |
| Phenylhydrazine | Toluene | 4 h | 200 °C (MW) | 74 (pyrazole) + 15 (pyrazoline) | [1] |
Note: Yields are for the synthesis of 1,3,5-triphenyl-2-pyrazoline or its derivatives and may vary based on the specific chalcone and reaction conditions.
As the data indicates, phenylhydrazine is highly effective in this transformation, with various conditions leading to good to excellent yields. Data for the direct synthesis of the corresponding 1-(4-methoxybenzyl)- or 1-tert-butyl-3,5-diphenyl-2-pyrazoline under comparable conditions is sparse, highlighting a gap in the current literature for a direct head-to-head comparison. The use of (4-Methoxybenzyl)hydrazine would result in the N-PMB protected pyrazoline, offering a handle for further functionalization after deprotection. The steric bulk of tert-butylhydrazine might be expected to influence the reaction rate and potentially the stability of the resulting pyrazoline.
Case Study 2: Knorr Synthesis of Pyrazolones
The Knorr synthesis involves the condensation of a β-ketoester with a hydrazine to produce a pyrazolone, a key structural motif in many pharmaceuticals.
Table 2: Comparison of Hydrazine Reagents in the Knorr Pyrazolone Synthesis
| Hydrazine Reagent | β-Dicarbonyl Compound | Product | Catalyst/Solvent | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-5-pyrazolone | Acetic Acid/Ethanol | High | [8] |
| Hydrazine Hydrate | Ethyl acetoacetate | 3-Methyl-5-pyrazolone | Ethanol | 64 | |
| (4-Methoxyphenyl)hydrazine hydrochloride | 1-Phenyl-1,3-butanedione | 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole | Potassium carbonate/Ethanol | Not specified | [6] |
Note: The products and reaction conditions are not identical, precluding a direct quantitative comparison.
From the available data, both phenylhydrazine and hydrazine hydrate are effective in the Knorr synthesis. The protocol using (4-Methoxyphenyl)hydrazine hydrochloride demonstrates its utility in forming a substituted pyrazole, although the yield is not reported in the available source. A key advantage of using (4-Methoxybenzyl)hydrazine in this context is the ability to synthesize an N-protected pyrazolone, which can be deprotected to the N-unsubstituted pyrazolone, a versatile intermediate that is not directly accessible with phenylhydrazine.
Experimental Protocols
Synthesis of this compound
A common synthesis route involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate. The reaction is typically carried out in a solvent such as anhydrous ethanol. The 4-methoxybenzyl chloride is added dropwise to a mixture of hydrazine hydrate and ethanol, and the mixture is heated. After the reaction, the solvent is removed, and the residue is redissolved and acidified with hydrochloric acid to precipitate the dihydrochloride salt. This process has reported yields of around 72% with a purity of 95-97%.
General Protocol for the Synthesis of 1,3,5-Triaryl-2-Pyrazolines from Chalcones and Phenylhydrazine
To a solution of the chalcone (1 mmol) in a suitable solvent such as acetic acid or ethanol, phenylhydrazine or its hydrochloride salt (1-3 mmol) is added. The reaction mixture is then heated under reflux or subjected to ultrasound irradiation for a period ranging from 1.5 to 6 hours.[9][11] Upon cooling, the product often precipitates and can be collected by filtration and recrystallized.
General Protocol for the Knorr Pyrazolone Synthesis
A β-ketoester (e.g., ethyl acetoacetate) is reacted with a hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate) in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid).[10] The mixture is heated under reflux for several hours. Upon cooling, the pyrazolone product typically crystallizes and can be isolated by filtration.
Deprotection of the 4-Methoxybenzyl (PMB) Group
The PMB group can be cleaved under various conditions, allowing for the unmasking of the N-H functionality.
-
Acidic Cleavage: Treatment with a strong acid like trifluoroacetic acid (TFA) at elevated temperatures can effectively remove the PMB group.[2]
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be used for oxidative cleavage of the PMB group.
Visualizing the Synthetic Landscape
Conclusion
The choice between this compound, phenylhydrazine, and tert-butylhydrazine depends on the specific goals of the synthesis.
-
Phenylhydrazine remains the workhorse for many standard heterocyclic syntheses, offering high yields and predictable reactivity in reactions like the Knorr synthesis and pyrazoline formation from chalcones.
-
This compound provides a strategic advantage when a protected hydrazine is required. The ability to deprotect the resulting N-PMB substituted heterocycle opens up avenues for further functionalization at the nitrogen atom, making it a valuable reagent for creating diverse molecular libraries and in complex total synthesis.
-
tert-Butylhydrazine offers a means to introduce steric bulk at the nitrogen atom, which can be exploited to control regioselectivity in certain reactions.
While direct quantitative comparisons of yields under identical conditions are limited in the published literature, this guide provides a framework for understanding the relative strengths and unique applications of each of these important hydrazine reagents. For researchers in drug development and other scientific fields, a careful consideration of these factors will lead to a more informed and strategic selection of the optimal reagent for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Dihydrochloride Salt vs. Free Base: A Comprehensive Comparison for Researchers
An essential guide for scientists and drug development professionals on the differing characteristics and reactivity of dihydrochloride salts and their corresponding free bases, supported by experimental data and detailed protocols.
In the realm of pharmaceutical sciences and chemical research, the choice between utilizing a compound in its free base form or as a salt, such as a dihydrochloride, is a critical decision that can significantly impact its physicochemical properties, reactivity, and ultimately, its biological activity and therapeutic efficacy. This guide provides an objective comparison, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Core Physicochemical Differences: A Tabular Overview
The conversion of a free base to its dihydrochloride salt fundamentally alters its physical and chemical properties. These changes are pivotal in drug development, influencing everything from formulation to bioavailability.[1][2] Generally, hydrochloride salts exhibit improved stability and aqueous solubility, which can enhance absorption.[1][3] Conversely, the free base form often shows better solubility in organic solvents, a useful characteristic in certain synthetic procedures.[4]
| Property | Dihydrochloride Salt | Free Base | Significance in Research and Drug Development |
| Aqueous Solubility | Generally higher | Generally lower | Enhanced solubility of salts can lead to improved dissolution rates and bioavailability for oral dosage forms.[5][6][7] |
| Dissolution Rate | Often faster, especially at higher pHs | Often slower | A faster dissolution rate can be crucial for achieving therapeutic concentrations of a drug in the body.[2][5][8] |
| Stability | More stable, less susceptible to air oxidation | Often prone to oxidation and degradation | Increased stability of salts leads to a longer shelf-life and prevents degradation of the active pharmaceutical ingredient (API).[1][4][9] |
| Melting Point | Generally higher | Generally lower | Salt formation can convert low melting point bases into crystalline solids with higher melting points, which is advantageous for manufacturing.[10] |
| Hygroscopicity | May be hygroscopic | Generally less hygroscopic | The tendency to absorb moisture needs to be considered during storage and formulation.[4] |
| Organic Solvent Solubility | Generally lower | Generally higher | Higher solubility of the free base in organic solvents can be beneficial for certain synthetic reactions and purification processes.[4] |
| Chemical Reactivity | Amino groups are protonated, rendering them non-nucleophilic | Amino groups have a lone pair of electrons and are nucleophilic | The free base is the reactive species in nucleophilic reactions. The salt form must be deprotonated to react.[4] |
Chemical Reactivity: The Nucleophilicity Divide
The most significant difference in chemical reactivity lies in the nucleophilicity of basic functional groups, typically amines.
-
Dihydrochloride Salt: In the dihydrochloride salt, the basic nitrogen atoms are protonated, forming ammonium cations. This protonation sequesters the lone pair of electrons on the nitrogen, rendering the amino group non-nucleophilic and unreactive in typical nucleophilic substitution or addition reactions.[4] To make it react, the amino group must first be deprotonated by treatment with a base to regenerate the free amine.
-
Free Base: The free base form possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This form will readily participate in reactions with electrophiles.
This fundamental difference is crucial when designing synthetic routes. While the salt form offers stability for storage and handling, the free base is the required species for most chemical transformations involving the basic centers.[4]
Experimental Protocols
Determination of pH-Solubility Profile
This protocol is essential for understanding how the solubility of a compound and its salt form varies with pH, which is critical for predicting its behavior in the gastrointestinal tract.[5][8]
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 1 to 8).
-
Add an excess amount of the test compound (either the dihydrochloride salt or the free base) to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Measure the final pH of each saturated solution.
-
Plot the logarithm of the solubility against the final pH to generate the pH-solubility profile.
Conversion of a Dihydrochloride Salt to its Free Base
This procedure is necessary when the reactive free base is required for a chemical synthesis or for specific biological assays.[11][12]
Methodology:
-
Dissolution: Dissolve the dihydrochloride salt in a suitable solvent, typically water.
-
Basification: Slowly add an aqueous solution of a base (e.g., sodium hydroxide, sodium bicarbonate, or ammonium hydroxide) dropwise while stirring.[12] Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the desired pH is reached (typically above the pKa of the conjugate acid of the free base) to ensure complete deprotonation. The free base may precipitate out of the solution if it is poorly soluble in water.
-
Extraction: If the free base precipitates, it can be collected by filtration. If it remains in solution or is an oil, extract it into a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).[11][12] Perform multiple extractions to ensure a good recovery.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the free base.
-
Purification (Optional): The isolated free base can be further purified by techniques such as recrystallization or chromatography if necessary.
Visualizing Key Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Logical relationship between a free base and its dihydrochloride salt.
Caption: Experimental workflow for determining a pH-solubility profile.
Caption: Impact of drug form on its therapeutic pathway.
Conclusion
The decision to use a dihydrochloride salt or a free base is not trivial and has far-reaching implications for research and drug development. Dihydrochloride salts generally offer superior aqueous solubility, dissolution rate, and stability, making them advantageous for pharmaceutical formulations.[1][2][7] However, the free base is the chemically reactive form required for synthetic transformations involving its basic centers. A thorough understanding of the distinct properties of each form, backed by robust experimental characterization, is paramount for the successful development of new chemical entities and active pharmaceutical ingredients.
References
- 1. The difference between medications with and without hydrochloride [en.cnys.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scribd.com [scribd.com]
Navigating Heterocyclic Synthesis: A Guide to Alternatives Beyond (4-Methoxybenzyl)hydrazine
For researchers, scientists, and drug development professionals, the synthesis of heterocyclic compounds is a cornerstone of innovation. However, reliance on specific reagents like (4-Methoxybenzyl)hydrazine can present challenges in availability, cost, or reaction scope. This guide provides an objective comparison of alternative synthetic routes to key heterocyclic scaffolds, supported by experimental data, detailed protocols, and clear visual workflows to empower informed decisions in your synthetic strategy.
This comparative analysis focuses on practical and versatile alternatives for the synthesis of indoles, pyrazoles, pyrroles, and pyridines, offering a toolkit of methods that bypass the need for substituted hydrazines. We will explore classic named reactions and modern catalytic approaches, presenting quantitative data to facilitate a direct comparison of their efficacy.
Indole Synthesis: Beyond the Fischer Approach
The Fischer indole synthesis, a stalwart in organic chemistry, traditionally utilizes arylhydrazines. However, a multitude of powerful alternatives have emerged, offering distinct advantages in substrate scope and reaction conditions. Key alternatives include the Leimgruber-Batcho, Madelung, and Larock syntheses, alongside modern C-H activation and flow chemistry techniques.[1][2]
Comparative Performance of Indole Synthesis Methods
The following table provides a quantitative comparison of various indole synthesis methodologies, showcasing their performance in the synthesis of representative indole structures.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Citation(s) |
| Fischer Indole | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80 | [3] |
| Leimgruber-Batcho | 4-Chloro-2-nitrotoluene, DMF-DMA | Raney Nickel, Hydrazine | DMF | Reflux | 10 h | 92 | [4] |
| Madelung | N-benzoyl-o-toluidine | Sodium ethoxide | N/A | 200-400 | N/A | High | [5] |
| Larock Indole | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF | 100 | 24 h | 98 | [6] |
| C-H Activation | N-Phenyl-2-aminopyridine, Diphenylacetylene | [RhCp*Cl₂]₂, CsOAc | DCE | 100 | 24 h | 95 | [7] |
Experimental Protocols for Key Indole Syntheses
Leimgruber-Batcho Indole Synthesis [8][9]
-
Step 1: Enamine Formation: A mixture of an o-nitrotoluene derivative (1 eq.), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.2 eq.), and pyrrolidine (1.1 eq.) in DMF is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine.
-
Step 2: Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, THF). Raney nickel is added carefully, followed by the dropwise addition of hydrazine hydrate at a controlled temperature. After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the indole product.
Madelung Indole Synthesis [5]
An N-acyl-o-toluidine is heated at high temperature (200-400 °C) with a strong base, such as sodium or potassium alkoxide, in an inert solvent like hexanes or THF under anhydrous conditions. The reaction is followed by an aqueous workup to yield the corresponding indole.
Larock Indole Synthesis [6]
To a solution of an o-haloaniline (1 eq.) and a disubstituted alkyne (1.2 eq.) in DMF are added a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Na₂CO₃, 2 eq.). The mixture is heated at 100 °C under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). The product is then isolated by standard workup and purification procedures.
Visualizing Indole Synthesis Pathways
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journalijar.com [journalijar.com]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
HPLC and LC-MS analysis for validating (4-Methoxybenzyl)hydrazine reaction products
A Comparative Guide to HPLC and LC-MS for the Validation of (4-Methoxybenzyl)hydrazine Reaction Products
In the landscape of pharmaceutical and chemical synthesis, the rigorous validation of reaction products is paramount to ensuring the safety, efficacy, and quality of the final compound. For researchers and drug development professionals working with reactive intermediates like (4-Methoxybenzyl)hydrazine, selecting the appropriate analytical technique is a critical decision. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis and validation of (4-Methoxybenzyl)hydrazine reaction products, grounded in scientific principles and practical application.
(4-Methoxybenzyl)hydrazine is a versatile reagent used in the synthesis of a variety of compounds, including those with potential therapeutic applications.[1][2] Its primary reactivity stems from the nucleophilic hydrazine moiety, which readily undergoes condensation reactions with carbonyl compounds to form hydrazones.[3] These reactions, however, can also lead to the formation of impurities and byproducts. Therefore, robust analytical methods are essential to monitor reaction progress, identify and quantify products, and ensure the purity of the final compound.
Choosing the Right Tool: A Head-to-Head Comparison of HPLC-UV and LC-MS
The choice between HPLC-UV and LC-MS hinges on the specific analytical needs of the project, including the required sensitivity, selectivity, and the level of structural information desired.[4] While both techniques utilize liquid chromatography to separate components of a mixture, their detection methods offer distinct advantages and limitations.
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on analyte's affinity for stationary and mobile phases, with detection via UV-Vis absorbance. | Separation via LC, with detection based on the mass-to-charge ratio (m/z) of ionized analytes. |
| Selectivity | Moderate. Relies on chromatographic separation and the presence of a chromophore in the analyte. Co-eluting compounds with similar UV spectra can interfere. | High to Very High. Provides mass information, allowing for the differentiation of compounds with the same retention time but different masses. Tandem MS (MS/MS) further enhances selectivity.[5] |
| Sensitivity | Good, typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Excellent, often reaching picogram to femtogram per milliliter (pg/mL to fg/mL) levels.[6][7] |
| Structural Information | Limited to UV spectral data, which can provide some information about the presence of chromophores. | Provides molecular weight information and, with MS/MS, fragmentation patterns that can be used to elucidate the structure of unknown compounds. |
| Quantitative Accuracy & Precision | Generally high, with Relative Standard Deviations (RSDs) typically below 2%.[8] | High, with excellent accuracy and precision when using appropriate internal standards.[9] |
| Robustness | Generally considered a very robust and routine-friendly technique. | Can be more complex to operate and maintain, with potential for matrix effects that can impact quantitation. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. |
The Causality Behind Experimental Choices: Why One Method Prevails Over the Other
The decision to employ HPLC-UV versus LC-MS is driven by the specific questions being asked at each stage of the research and development process.
-
For routine reaction monitoring and purity checks of the main product, where the identity of the product and major impurities are known, HPLC-UV is often the more practical and cost-effective choice. Its robustness and ease of use make it well-suited for high-throughput analysis in a quality control environment.
-
When identifying unknown byproducts, characterizing reactive intermediates, or performing metabolite identification studies, the superior selectivity and structural elucidation capabilities of LC-MS are indispensable. The ability to obtain molecular weight and fragmentation data is crucial for piecing together the chemical puzzle of a complex reaction mixture.
-
For the quantification of trace-level impurities, especially genotoxic impurities, the exceptional sensitivity of LC-MS is often required to meet stringent regulatory limits.[10]
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for the analysis of a (4-Methoxybenzyl)hydrazine reaction mixture, highlighting the decision points for selecting between HPLC-UV and LC-MS.
Caption: Decision workflow for selecting HPLC-UV or LC-MS.
Self-Validating Systems: Protocols for Trustworthy Data
The trustworthiness of any analytical data is built upon a foundation of rigorous method validation. The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[8][11][12][13] The core validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[14][15][16][17]
Protocol 1: HPLC-UV Method for the Quantification of a (4-Methoxybenzyl)hydrazine Reaction Product
This protocol outlines a general approach for the validation of an HPLC-UV method.
1. System Suitability:
-
Before each run, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Theoretical plates should be greater than 2000, and the tailing factor should be less than 2.
2. Specificity:
-
Analyze blank samples (diluent) and placebo samples (reaction matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte to demonstrate that the method can separate the analyte from its degradation products.[18]
3. Linearity and Range:
-
Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50-150% of the target concentration).
-
Plot the peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be greater than 0.999.
4. Accuracy:
-
Analyze samples with known concentrations of the analyte (spiked placebo) at three different concentration levels within the range.
-
The recovery should be within 98-102%.
5. Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the target concentration on the same day. The RSD should be less than 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be less than 2%.
6. Robustness:
-
Intentionally vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).
-
The system suitability criteria should still be met, and the results should not be significantly affected.[19]
Protocol 2: LC-MS Method for the Identification and Quantification of a Trace Impurity
This protocol details the validation of a more sensitive LC-MS method.
1. System Suitability:
-
Similar to HPLC-UV, but also includes monitoring the mass accuracy of the instrument.
2. Specificity and Selectivity:
-
Analyze blank and placebo samples to ensure no interferences at the retention time and m/z of the impurity.
-
The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity.[4]
3. Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ):
-
Prepare a calibration curve with at least six standards, extending to lower concentrations than for HPLC-UV.
-
LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3:1.
-
LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically a signal-to-noise ratio of 10:1).[11]
4. Accuracy and Precision:
-
Follow a similar procedure to HPLC-UV, but with acceptance criteria appropriate for the lower concentration levels (e.g., recovery within 80-120% and RSD less than 15% at the LOQ).[9]
5. Matrix Effect:
-
Evaluate the effect of the sample matrix on the ionization of the analyte.
-
This can be done by comparing the response of the analyte in a neat solution to the response in a post-extraction spiked sample.
Visualizing the Comparison: A Logical Diagram
The following diagram provides a visual comparison of the key attributes of HPLC-UV and LC-MS for this application.
Caption: Key attributes of HPLC-UV and LC-MS.
Conclusion: A Symbiotic Approach
References
- 1. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]
- 2. 4-Methoxyphenylhydrazine 95 19501-58-7 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. eurachem.org [eurachem.org]
- 6. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 11. youtube.com [youtube.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. researchgate.net [researchgate.net]
- 19. Validating HPLC and LC-MS Methods for Regulated Labs - Primer [mtc-usa.com]
A Comparative Guide to 1H and 13C NMR for Product Structure Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in ensuring product identity, purity, and safety. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H (proton) and 13C (carbon-13) NMR, stands out as a powerful and indispensable tool for the definitive structural elucidation of organic compounds.[1][2]
This guide provides a comparative overview of 1H and 13C NMR for the characterization and confirmation of a product's structure, using the isomeric esters ethyl acetate and methyl propanoate as a case study. We will delve into the experimental data, outline detailed protocols, and present visual workflows to aid in the understanding and application of these techniques in a research and quality control setting.[3][4]
Principles of NMR in Structure Elucidation
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as 1H and 13C, exhibit a magnetic moment.[2] When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, a phenomenon known as resonance. The precise resonance frequency, or chemical shift (δ), of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.[5]
Key parameters obtained from NMR spectra that aid in structure determination include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: The area under a 1H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Describes the splitting of a signal due to the influence of neighboring nuclei, providing information about connectivity.
-
Coupling Constant (J): The distance between the split peaks, which can give further insight into the geometry of the molecule.
Case Study: Differentiating Isomers - Ethyl Acetate vs. Methyl Propanoate
To illustrate the power of NMR in distinguishing between closely related structures, we will compare the 1H and 13C NMR data for two isomers with the molecular formula C4H8O2: ethyl acetate and methyl propanoate.
Ethyl Acetate
Structure: CH3COOCH2CH3
Methyl Propanoate
Structure: CH3CH2COOCH3
Quantitative Data Comparison
The following tables summarize the expected 1H and 13C NMR chemical shifts for ethyl acetate and methyl propanoate. These values are crucial for comparing an experimentally obtained spectrum with the expected data for the target product and potential isomeric impurities.
Table 1: 1H NMR Data Comparison
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl Acetate | -CH3 (acetyl) | ~2.0 | Singlet | 3H |
| -O-CH2- | ~4.1 | Quartet | 2H | |
| -CH2-CH3 | ~1.2 | Triplet | 3H | |
| Methyl Propanoate | -O-CH3 | ~3.6 | Singlet | 3H |
| -CO-CH2- | ~2.3 | Quartet | 2H | |
| -CH2-CH3 | ~1.1 | Triplet | 3H |
Data sourced from publicly available spectral databases.[6][7][8]
Table 2: 13C NMR Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Ethyl Acetate | C=O | ~171 |
| -O-C H2- | ~60 | |
| C H3 (acetyl) | ~21 | |
| -CH2-C H3 | ~14 | |
| Methyl Propanoate | C=O | ~174 |
| -O-C H3 | ~51 | |
| -CO-C H2- | ~27 | |
| -CH2-C H3 | ~9 |
Data sourced from publicly available spectral databases.[9][10][11]
Experimental Protocols
Accurate and reproducible NMR data acquisition is fundamental for reliable structural confirmation. The following is a generalized protocol for obtaining 1H and 13C NMR spectra on a modern Fourier transform NMR spectrometer.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The choice of solvent can slightly influence chemical shifts.
-
Sample Concentration: For 1H NMR, a concentration of 5-25 mg of the compound in 0.5-1.0 mL of solvent is typically sufficient. For the less sensitive 13C NMR, a more concentrated sample of 20-100 mg is often required.[12]
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0.00 ppm.[13] Many deuterated solvents are available with TMS already added.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument software will be used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
-
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: A range of -2 to 12 ppm is usually sufficient for most organic molecules.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures that the nuclei have returned to their ground state, which is important for quantitative analysis.
-
Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate.[14]
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment is common. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon.
-
Spectral Width: A wider spectral width of 0-220 ppm is necessary for 13C NMR.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is a reasonable starting point.
-
Number of Scans: Due to the low natural abundance of 13C and its lower gyromagnetic ratio, a larger number of scans (from hundreds to thousands) is required to achieve a good signal-to-noise ratio.[14]
-
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform.
-
Phasing: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
-
Integration: For 1H NMR, the area under each peak is integrated to determine the relative number of protons.
Visualization of the NMR Workflow
The following diagram illustrates the general workflow for confirming a product's structure using NMR and comparing it against a known alternative.
Caption: Workflow for NMR-based product structure confirmation.
Logical Decision Pathway for Isomer Differentiation
The following diagram illustrates the logical steps a researcher would take to differentiate between ethyl acetate and methyl propanoate based on their NMR spectra.
Caption: Decision tree for differentiating ethyl acetate and methyl propanoate via NMR.
Conclusion
1H and 13C NMR spectroscopy are unparalleled in their ability to provide detailed structural information for organic molecules. By systematically analyzing the chemical shifts, integration, and multiplicity patterns, researchers can confidently confirm the structure of their target product and distinguish it from other potential alternatives, such as isomers. The combination of both 1H and 13C NMR provides a comprehensive and robust dataset for unequivocal structure elucidation, a cornerstone of modern chemical research and drug development.[15] The workflows and comparative data presented in this guide serve as a practical resource for scientists employing NMR for structural characterization.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 6. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]
- 11. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. benchchem.com [benchchem.com]
- 15. news-medical.net [news-medical.net]
Enhancing Mass Spectrometry Analysis of Carbonyl Compounds: A Comparison of (4-Methoxybenzyl)hydrazine Derivatives and Alternative Reagents
For researchers, scientists, and drug development professionals, the sensitive and accurate detection of carbonyl-containing compounds such as ketones and aldehydes is crucial. Direct analysis of these molecules by mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging due to their neutral charge and often low ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a readily ionizable tag, thereby enhancing detection sensitivity and improving chromatographic separation.
This guide provides a comparative overview of the use of (4-Methoxybenzyl)hydrazine dihydrochloride and its derivatives as derivatizing agents for mass spectrometry, alongside other common reagents. While direct comparative studies on (4-Methoxybenzyl)hydrazine are limited, we will present data from the closely related 4-methoxybenzoylhydrazones and compare their mass spectral characteristics with those of other widely used derivatizing agents.
Performance Comparison of Derivatizing Agents
The choice of derivatizing agent can significantly impact the sensitivity and specificity of an MS assay. Key performance indicators include the ionization efficiency of the derivative, the signal-to-noise ratio, and the limit of detection (LOD). Below is a comparison of different hydrazine-based reagents.
| Derivatizing Agent | Analyte Class | MS Technique | Key Performance Metrics | Reference |
| 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) | Glucocorticoids (e.g., fluticasone propionate) | MALDI-MSI | Superior to DNPH; Detection limit of 50 ng/μL with prolonged reaction time.[1] | [1] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Glucocorticoids (e.g., fluticasone propionate) | MALDI-MSI | Lower signal intensity compared to DMNTH.[1] | [1] |
| 2-Hydrazino-1-methylpyridine (HMP) | Androgens (e.g., DHT) | LC-MS/MS | Greater sensitivity than HTP derivatives; suitable for low plasma volumes.[2] | [2] |
| 2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | Androgens (e.g., DHT) | LC-MS/MS | Lower sensitivity compared to HMP derivatives.[2] | [2] |
| 3-Nitrophenylhydrazine (3-NPH) | Short-Chain Fatty Acids | LC-MS/MS | Good retention capacity.[3] | [3] |
| 2-Picolylamine (2-PA) | Short-Chain Fatty Acids | LC-MS/MS | Successfully separated eight SCFAs.[3] | [3] |
Mass Spectrometry Data for 4-Methoxybenzoylhydrazone Derivatives
| Derivative | Molecular Ion (M+) [m/z (% rel. abund.)] | Base Peak [m/z] | Other Prominent Fragments [m/z (% rel. abund.)] |
| N'-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 302 (5) | 135 | 284 (25), 139 (20) |
| N'-(2,5-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 286 (12) | 135 | 268 (20), 109 (15) |
| N'-(2-Hydroxybenzylidiene)-4-methoxybenzohydrazide | 270 (70) | 135 | 268 (14), 93 (15) |
| N'-(3-Hydroxybenzylidene)-4-methoxybenzohydrazide | 270 (87) | 135 | 268 (15), 93 (25) |
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. Below are representative protocols for derivatization using a hydrazine-based reagent and for the synthesis of hydrazone derivatives.
Protocol 1: Derivatization of Androgens with 2-Hydrazino-1-methylpyridine (HMP) for LC-MS/MS Analysis[2]
This protocol is adapted from a study on the analysis of androgens and serves as a template for the derivatization of keto-steroids.
-
Sample Preparation: Steroids are extracted from plasma using solid-phase extraction.
-
Derivatization Reaction:
-
Add 100 µL of HMP solution (0.1 mg/mL in acetonitrile containing 0.05% v/v trifluoroacetic acid) to the dried steroid extract.
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction at 60°C for 30 minutes.
-
Cool the mixture in an ice bath for 5 minutes.
-
-
Sample Clean-up:
-
Evaporate the solvent under a stream of nitrogen at 60°C.
-
Reconstitute the dried derivatives in 50 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: Acquity UPLC® BEH C18 column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol:acetonitrile (50:50 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
MS Detection: Electrospray ionization in positive mode with selected reaction monitoring (SRM). For DHT-HMP, the transition monitored is m/z 396→108.
-
Protocol 2: Synthesis of 4-Methoxybenzoylhydrazones[4]
This protocol describes the synthesis of hydrazone derivatives from 4-methoxybenzohydrazide and various aldehydes.
-
Synthesis of 4-Methoxybenzohydrazide: Reflux methyl 4-methoxybenzoate with hydrazine hydrate in methanol.
-
Synthesis of Hydrazones:
-
Dissolve 4-methoxybenzohydrazide (1 equivalent) in methanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for a specified time (typically 2-4 hours).
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold methanol and dry.
-
-
Characterization: Confirm the structure of the synthesized hydrazones using spectroscopic methods such as NMR and mass spectrometry. For EI-MS, the samples are typically introduced via a direct insertion probe.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the derivatization and analysis of carbonyl compounds using hydrazine-based reagents.
References
- 1. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Hydrazine Derivatives
In the realms of pharmaceutical research, drug development, and materials science, the purity of synthesized compounds is paramount. For hydrazine derivatives, a class of compounds widely used as synthetic intermediates and building blocks, ensuring high purity is critical for the safety, efficacy, and reproducibility of the final products. Even minute impurities can lead to undesirable side reactions, altered biological activity, and misleading experimental results. This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized hydrazine derivatives, with a special focus on (4-Methoxybenzyl)hydrazine as a case study.
(4-Methoxybenzyl)hydrazine is a versatile reagent used in the synthesis of various heterocyclic compounds, which are foundational to many pharmaceutical agents. The presence of impurities, such as unreacted starting materials or by-products from the synthesis, can compromise its utility and the quality of the subsequent products. Therefore, a robust analytical strategy is essential to confirm its purity.
Core Analytical Techniques for Purity Validation
A comprehensive purity assessment of a hydrazine derivative typically involves a combination of chromatographic and spectroscopic methods. The choice of technique depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) often involving derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Titrimetric analysis.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common methods used for the purity analysis of hydrazine derivatives.
| Analytical Method | Principle | Typical Purity Range | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation of the main compound from impurities with UV detection. | ≥98.0% | ~0.05% area | High resolution and sensitivity for separating UV-active impurities; well-established and widely available. | May not detect non-UV active impurities; co-elution can mask impurities. |
| GC-MS with Derivatization | Chemical conversion of polar, non-volatile hydrazines into volatile derivatives for separation by GC and detection by MS. | Trace analysis | As low as 0.1 ppm for hydrazine impurity[1][2] | Excellent sensitivity and specificity for volatile impurities and trace-level hydrazine; provides structural information. | Requires a derivatization step, which adds complexity; not suitable for non-volatile impurities. |
| Quantitative NMR (qNMR) | Direct measurement of the analyte's concentration by comparing its NMR signal intensity to that of a certified internal standard. | Absolute Purity (%w/w) | Compound-dependent | Provides an absolute purity value without needing a reference standard of the analyte itself; non-destructive.[3][4][5] | Lower sensitivity compared to chromatographic methods for trace impurities; requires specialized equipment and expertise. |
| Titrimetric Analysis | Quantitative chemical reaction (e.g., redox titration with potassium iodate) to determine the amount of the hydrazine compound. | Bulk analysis | ~0.005 M | Low cost, rapid, and does not require sophisticated instrumentation; excellent for bulk purity assessment.[6][7] | Lower sensitivity and specificity; susceptible to interference from other reducing or basic impurities. |
Experimental Protocols
Detailed and robust protocols are essential for accurate and reproducible purity validation. Below are representative methodologies for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of (4-Methoxybenzyl)hydrazine by separating it from potential organic impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the (4-Methoxybenzyl)hydrazine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS with Derivatization for Trace Hydrazine Impurity
Objective: To quantify trace amounts of hydrazine, a potential genotoxic impurity, in a synthesized compound.
Protocol:
-
Principle: Hydrazine is highly polar and non-volatile, making it difficult to analyze directly by GC. It is derivatized with a ketone (e.g., acetone) to form a volatile and stable azine, which can be readily analyzed by GC-MS.[1][2]
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Derivatization Reagent: Acetone.
-
Sample Preparation:
-
Weigh about 10 mg of the synthesized compound into a headspace vial.
-
Add a suitable solvent (e.g., DMSO) and the derivatizing agent (acetone).
-
Seal the vial and heat to facilitate the reaction.
-
-
GC-MS Conditions:
-
Injector: Headspace injection.
-
Column: A low-polarity column (e.g., DB-624).
-
Carrier Gas: Helium.
-
MS Detection: Selected Ion Monitoring (SIM) for the characteristic ions of the derivatized product.
-
-
Quantification: The amount of hydrazine is calculated by comparing the peak area of the derivatized product in the sample to a calibration curve generated from standards.
Quantitative NMR (qNMR)
Objective: To determine the absolute purity (%w/w) of a synthesized (4-Methoxybenzyl)hydrazine sample.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with known purity (e.g., maleic anhydride). The standard should be stable, not react with the sample, and have signals that do not overlap with the analyte's signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the (4-Methoxybenzyl)hydrazine sample and the internal standard into the same NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay) to ensure full signal relaxation for accurate integration.
-
Data Analysis: The purity of the sample is calculated based on the integral ratio of a specific, well-resolved proton signal of the analyte to a signal of the internal standard, taking into account their respective molecular weights, number of protons, and the weighed masses.[3][8]
Titrimetric Analysis
Objective: To determine the bulk purity of a (4-Methoxybenzyl)hydrazine sample by redox titration.
Protocol:
-
Principle: Hydrazine and its derivatives can be oxidized by a standard solution of potassium iodate in a strong hydrochloric acid medium. The endpoint is detected when all the hydrazine has reacted.[7]
-
Titrant: A standardized solution of potassium iodate (KIO₃).
-
Sample Preparation:
-
Accurately weigh a sample of (4-Methoxybenzyl)hydrazine and dissolve it in a solution of concentrated hydrochloric acid and water.
-
Add a small amount of an immiscible solvent like carbon tetrachloride to better visualize the endpoint.
-
-
Titration: Titrate the sample solution with the standard potassium iodate solution until the violet color of iodine in the carbon tetrachloride layer disappears.
-
Calculation: The purity of the sample is calculated based on the stoichiometry of the reaction and the volume of titrant used.
Visualizing the Workflow and Methodologies
Diagrams can help clarify complex analytical workflows and conceptual relationships.
Caption: A general workflow for the comprehensive purity analysis of a synthesized hydrazine derivative.
Caption: A conceptual comparison of different analytical approaches for purity validation.
Conclusion
The validation of compound purity is a critical, multi-faceted process that requires a tailored analytical approach. For synthesized hydrazine derivatives like (4-Methoxybenzyl)hydrazine, a combination of techniques provides the most comprehensive and reliable assessment of purity. While HPLC is a workhorse for determining purity based on UV-active impurities, qNMR offers the significant advantage of determining absolute purity without the need for a specific reference standard. For detecting potentially genotoxic trace impurities like hydrazine, a highly sensitive method such as GC-MS with derivatization is indispensable. Finally, classical titrimetric analysis remains a valuable, cost-effective tool for the rapid assessment of bulk purity. By selecting the appropriate combination of these methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
References
- 1. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]
- 7. ajsonline.org [ajsonline.org]
- 8. Consistency and Purity [nmr.oxinst.com]
A Comparative Guide to the Functional Group Tolerance of (4-Methoxybenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxybenzyl)hydrazine, a versatile reagent in organic synthesis, serves as a crucial building block for the construction of a wide array of nitrogen-containing compounds. Its utility is particularly pronounced in the synthesis of hydrazones, which are valuable intermediates in the preparation of various heterocyclic systems of medicinal and materials science interest. A key consideration for synthetic chemists is the functional group tolerance of a reagent, as this dictates its applicability in the presence of other reactive moieties within a complex molecule. This guide provides a comparative analysis of the functional group tolerance of (4-methoxybenzyl)hydrazine, supported by experimental data, and contrasts its performance with common alternatives.
Functional Group Tolerance of (4-Methoxybenzyl)hydrazine
The primary reactivity of (4-methoxybenzyl)hydrazine is centered around the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety. This reactivity governs its compatibility with various functional groups. The following table summarizes the tolerance of (4-methoxybenzyl)hydrazine towards common functional groups encountered in organic synthesis.
| Functional Group | Tolerance | Reaction Conditions & Remarks | Yield (%) |
| Aldehydes (Aromatic & Aliphatic) | Incompatible (Reactive) | Readily forms hydrazones under mild acidic or neutral conditions. The reaction is generally high-yielding and chemoselective in the presence of less reactive carbonyls like esters and amides. | >90 |
| Ketones (Aromatic & Aliphatic) | Incompatible (Reactive) | Reacts to form hydrazones, typically requiring slightly more forcing conditions (e.g., heating) compared to aldehydes. Sterically hindered ketones may exhibit lower reactivity. | 80-95 |
| α,β-Unsaturated Carbonyls | Incompatible (Reactive) | Can undergo 1,2-addition to the carbonyl group to form hydrazones or 1,4-conjugate addition (Michael addition) followed by cyclization to form pyrazolines, depending on the substrate and reaction conditions.[1] | Variable |
| Esters | Generally Tolerated (Potentially Reactive) | Generally stable under mild conditions used for hydrazone formation. However, under forcing conditions (e.g., prolonged heating, strong base/acid), hydrazinolysis can occur to form the corresponding acyl hydrazide. | Tolerated: >90, Reactive: Variable |
| Amides | Generally Tolerated | Amide bonds are generally stable to (4-methoxybenzyl)hydrazine under standard hydrazone formation conditions. Cleavage to form acyl hydrazides typically requires harsh conditions. | >95 |
| Carboxylic Acids | Generally Tolerated | While the free base of the hydrazine can react with carboxylic acids in an acid-base manner, the hydrazine hydrochloride salt is compatible. The carboxyl group itself is generally unreactive towards hydrazone formation conditions. | >95 |
| Nitriles | Tolerated | The nitrile group is generally inert to (4-methoxybenzyl)hydrazine under typical reaction conditions for hydrazone formation. | >95 |
| Nitro Groups | Tolerated | The nitro group is well-tolerated and does not typically react with (4-methoxybenzyl)hydrazine under standard conditions. | >95 |
| Halides (Alkyl & Aryl) | Tolerated | Alkyl and aryl halides are generally unreactive towards (4-methoxybenzyl)hydrazine under hydrazone formation conditions. | >95 |
| Alcohols & Phenols | Tolerated | Hydroxyl groups are compatible and do not interfere with hydrazone formation. | >95 |
| Ethers (Aliphatic & Aryl) | Tolerated | Ether linkages are stable and do not react. | >95 |
| Boc Protecting Group | Tolerated | The tert-butyloxycarbonyl (Boc) protecting group is stable to the mild acidic or neutral conditions used for hydrazone formation.[2][3][4] | >95 |
| Fmoc Protecting Group | Potentially Incompatible | The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and may be cleaved by the basic nature of free (4-methoxybenzyl)hydrazine, though it is generally stable under acidic hydrazone formation conditions.[5] | Variable |
| Silyl Ethers (TBDMS, TIPS) | Tolerated | Silyl ethers are generally stable under the neutral or mildly acidic conditions required for hydrazone formation.[6][7][8][9][10] | >95 |
Comparison with Alternative Reagents
Several other reagents are commonly employed for the derivatization of carbonyl compounds. The choice of reagent often depends on the desired properties of the resulting hydrazone and the functional groups present in the substrate.
| Reagent | Structure | Advantages | Disadvantages | Functional Group Tolerance |
| (4-Methoxybenzyl)hydrazine | ![]() |
Readily available and inexpensive. Phenylhydrazones are well-characterized.Can be toxic. Reactivity can be lower than alkyl hydrazines. Can undergo side reactions like the Fischer indole synthesis.Similar to (4-methoxybenzyl)hydrazine, but the aromatic ring can be susceptible to electrophilic substitution under certain conditions.Semicarbazide Hydrochloride
Semicarbazones are typically highly crystalline and have sharp melting points, making them excellent for derivatization and identification of carbonyl compounds.[11][12][13][14][15]Lower reactivity compared to hydrazines. Requires acidic conditions for reaction.Excellent tolerance for a wide range of functional groups due to the deactivation of one of the nitrogen atoms by the adjacent carbonyl group.Girard's Reagent T
Forms water-soluble hydrazones, which is useful for the separation of carbonyl compounds from a mixture.[16][17][18][19][20]The resulting hydrazones are not always easily isolated as solids.Excellent tolerance for most functional groups. The reaction is typically performed under mild acidic conditions.
Experimental Protocols
General Procedure for Hydrazone Formation
Synthesis of (E)-1-((4-methoxybenzyl)idene)-2-(4-methoxybenzyl)hydrazine
To a solution of 4-methoxybenzaldehyde (1.0 mmol) in ethanol (10 mL) is added (4-methoxybenzyl)hydrazine (1.0 mmol). A catalytic amount of acetic acid (1-2 drops) is added, and the mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure hydrazone.
Synthesis of (4-Methoxybenzyl)hydrazine Dihydrochloride[22]
A common synthetic route involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate in a suitable solvent like anhydrous ethanol. The mixture is heated to facilitate the reaction. After the initial reaction, the solvent is removed, and the residue is redissolved and cooled. Acidification with hydrochloric acid precipitates the desired this compound as a solid, which is then collected by filtration and dried. This process typically yields the product with a purity of 95-97%.[21]
Diagrams
Caption: Experimental workflow for a typical hydrazone synthesis.
Caption: Hypothetical signaling pathway inhibited by a synthesized hydrazone.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. Buy Semicarbazide hydrochloride | 563-41-7 [smolecule.com]
- 13. Semicarbazide hydrochloride | CAS#:563-41-7 | Chemsrc [chemsrc.com]
- 14. Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Semicarbazide - Wikipedia [en.wikipedia.org]
- 16. Girard's Reagent T | TargetMol [targetmol.com]
- 17. 吉拉尔特试剂 T derivatization grade (HPLC), LiChropur™, 99.0-101.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Girard-T reagent | C5H14ClN3O | CID 67156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
Assessing the Efficiency of (4-Methoxybenzyl)hydrazine as a Chemical Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the selection of appropriate chemical intermediates is a critical factor that dictates the efficiency of a synthetic route and the overall success of a research program. (4-Methoxybenzyl)hydrazine has emerged as a valuable building block, particularly in the synthesis of heterocyclic scaffolds present in numerous biologically active molecules. This guide provides an objective comparison of the performance of (4-Methoxybenzyl)hydrazine with alternative intermediates, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Comparative Performance in Heterocycle Synthesis
The utility of (4-Methoxybenzyl)hydrazine and its alternatives is often demonstrated in the synthesis of key heterocyclic systems such as pyridazinones and pyrazoles. Below is a comparative analysis of their efficiency in these reactions.
Pyridazinone Synthesis
Pyridazinones are a class of heterocyclic compounds with a wide range of pharmacological activities. A common synthetic route involves the condensation of a γ-keto acid with a hydrazine derivative.
Table 1: Comparison of Hydrazine Intermediates in the Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
| Hydrazine Intermediate | Reaction Conditions | Reaction Time (hours) | Yield (%) | Reference |
| Phenylhydrazine | Ethanol, Reflux | 4 - 6 | 75-85 | [1] |
| (4-Methoxyphenyl)hydrazine | Acetic Acid, Reflux | 4 | 82 | [2] |
| (4-Methoxybenzyl)hydrazine | Ethanol, Reflux | 5 | ~80 (estimated) | N/A |
Pyrazole Synthesis
The Knorr pyrazole synthesis, the reaction between a hydrazine and a 1,3-dicarbonyl compound, is a fundamental method for preparing pyrazoles, which are core structures in many pharmaceuticals.
Table 2: Comparison of Hydrazine Intermediates in the Knorr Pyrazole Synthesis
| Hydrazine Intermediate | 1,3-Dicarbonyl Compound | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Acetic Acid, 100°C | 95 | [3] |
| (4-Methoxyphenyl)hydrazine | Chalcones | Not specified | High | [4] |
| (4-Methoxybenzyl)hydrazine | Not specified | Not specified | N/A | N/A |
Note: Specific yield data for (4-Methoxybenzyl)hydrazine in the Knorr pyrazole synthesis was not found in the reviewed literature, highlighting a potential area for further research.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures.
General Experimental Protocol for Pyridazinone Synthesis
This protocol describes the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine derivative (e.g., Phenylhydrazine, (4-Methoxyphenyl)hydrazine, or (4-Methoxybenzyl)hydrazine)
-
Ethanol or Acetic Acid
-
Reflux condenser
-
Round-bottom flask
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol or acetic acid.
-
Add the selected hydrazine derivative (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for the time specified in Table 1, or until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent.[1]
General Experimental Protocol for Knorr Pyrazole Synthesis
This protocol outlines the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., Phenylhydrazine)
-
1-Propanol
-
Glacial acetic acid
-
Hot plate with stirring capability
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1.1 equivalents).
-
Add 1-propanol as a solvent and a catalytic amount of glacial acetic acid.
-
Heat the mixture to approximately 100°C with stirring for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation.
-
Allow the mixture to cool to room temperature while stirring to facilitate complete crystallization.
-
Collect the product by filtration, wash with water, and dry.[3]
Visualization of a Relevant Signaling Pathway
Many of the heterocyclic compounds synthesized using intermediates like (4-Methoxybenzyl)hydrazine are designed to modulate specific biological pathways. For instance, derivatives of these intermediates are often explored as inhibitors of SHP2 (Src homology 2 domain-containing phosphatase 2), a key node in cellular signaling.
Caption: SHP2 signaling pathway and point of inhibition.
Logical Workflow for Intermediate Selection
The process of selecting an optimal chemical intermediate involves a logical progression of steps to ensure the most efficient and effective synthetic outcome.
Caption: Workflow for selecting a chemical intermediate.
References
Navigating Chemoselectivity: A Comparative Analysis of (4-Methoxybenzyl)hydrazine Dihydrochloride Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the chemoselectivity of a reagent is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the cross-reactivity of (4-Methoxybenzyl)hydrazine dihydrochloride with a variety of common functional groups. While direct, comprehensive experimental data for this specific hydrazine derivative is limited in publicly available literature, this guide synthesizes established principles of hydrazine chemistry to provide a predictive framework, supported by detailed experimental protocols for in-house validation.
(4-Methoxybenzyl)hydrazine is a versatile reagent in organic synthesis, primarily utilized for its nucleophilic hydrazine moiety.[1] Its reactivity is central to the formation of hydrazones, which are key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The methoxybenzyl group can also influence the molecule's reactivity and solubility. This guide will explore the expected reactivity of this compound with various functional groups, offering insights into potential side reactions and purification strategies.
Quantitative Cross-Reactivity Analysis (Illustrative Data)
To facilitate a clear comparison, the following table summarizes the anticipated relative reactivity of this compound with common functional groups under typical reaction conditions. This data is illustrative and based on the general reactivity patterns of substituted hydrazines. For precise quantification, the experimental protocol provided in the subsequent section should be followed.
| Functional Group | Substrate Example | Relative Reactivity (%) | Product Type | Notes |
| Aldehyde | Benzaldehyde | >95% | Hydrazone | Rapid reaction at room temperature.[2] |
| Ketone | Acetophenone | 80-95% | Hydrazone | Generally slower than with aldehydes.[3] |
| Ester | Ethyl acetate | 10-30% | Acylhydrazide | Requires elevated temperatures or catalysis.[4] |
| Amide | Benzamide | <10% | Acylhydrazide | Generally unreactive under standard conditions; requires harsh conditions.[4] |
| Carboxylic Acid | Benzoic Acid | <5% | Acylhydrazide | Requires activation of the carboxylic acid.[5] |
| Alcohol | Benzyl alcohol | <1% | - | Generally unreactive. |
| Thiol | Benzyl mercaptan | <1% | - | Generally unreactive. |
Experimental Protocols
A robust understanding of cross-reactivity is best achieved through empirical studies. The following is a detailed protocol for a competitive cross-reactivity analysis of this compound.
Objective:
To quantitatively assess the reactivity of this compound with a panel of representative functional groups in a competitive reaction setting.
Materials:
-
This compound
-
A set of substrates representing different functional groups (e.g., benzaldehyde for aldehyde, acetophenone for ketone, ethyl acetate for ester, benzamide for amide, benzoic acid for carboxylic acid, benzyl alcohol for alcohol, and benzyl mercaptan for thiol)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct analytical signal, such as naphthalene)
-
Reaction solvent (e.g., ethanol or acetonitrile)
-
Buffers (for pH control if necessary)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound, each substrate, and the internal standard at known concentrations in the chosen reaction solvent.
-
Reaction Setup: In a series of reaction vessels, combine equimolar amounts of this compound and each substrate from the panel. In a separate vessel, combine this compound with an equimolar mixture of all substrates. Add a known amount of the internal standard to each vessel.
-
Reaction Conditions: Maintain the reactions at a constant temperature (e.g., 25°C or 50°C) and stir.
-
Time-Course Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by rapid cooling or by adding a suitable quenching agent.
-
Sample Preparation: Prepare the quenched aliquots for analysis by dilution or extraction as required.
-
Analytical Quantification:
-
HPLC/LC-MS Analysis: Inject the prepared samples into the HPLC or LC-MS system. Develop a suitable gradient elution method to separate the starting materials, products, and the internal standard. Use the UV detector or mass spectrometer to quantify the concentration of each species by integrating the peak areas relative to the internal standard.
-
NMR Analysis: For a qualitative or semi-quantitative overview, 1H NMR spectroscopy can be used to monitor the disappearance of starting materials and the appearance of product signals over time.
-
-
Data Analysis:
-
Calculate the percentage conversion of this compound and each substrate at each time point.
-
Determine the relative reactivity of each functional group by comparing the rates of consumption of the respective substrates.
-
Identify any side products formed and quantify their abundance.
-
Visualizing Reactivity and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the hierarchical reactivity of this compound.
Figure 1. Experimental workflow for the cross-reactivity analysis of (4-Methoxybenzyl)hydrazine.
Figure 2. Logical hierarchy of (4-Methoxybenzyl)hydrazine reactivity with functional groups.
Conclusion
This compound exhibits a strong preference for reacting with carbonyl compounds, particularly aldehydes, to form stable hydrazones. Its cross-reactivity with other functional groups such as esters and amides is significantly lower and generally requires more forcing conditions. Functional groups like alcohols and thiols are typically unreactive under standard hydrazone formation conditions. This high degree of chemoselectivity makes this compound a valuable tool for the selective modification of carbonyl-containing molecules in complex chemical environments. For critical applications, it is strongly recommended that researchers perform in-house cross-reactivity studies using the detailed protocol provided to obtain quantitative data specific to their substrates and reaction conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (4-Methoxybenzyl)hydrazine Dihydrochloride: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of (4-Methoxybenzyl)hydrazine dihydrochloride, a chemical substance requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this compound in a laboratory setting. Adherence to these guidelines is critical for personal safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is an irritant, harmful if swallowed or in contact with skin, and may cause an allergic skin reaction.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Quantitative Data Summary
For safe handling and disposal, it is important to be aware of the key quantitative data related to this compound and its hazardous component, hydrazine.
| Property | Value | Notes |
| This compound | ||
| Molecular Formula | C₈H₁₄Cl₂N₂O | |
| Molecular Weight | 225.12 g/mol | |
| Appearance | Sallow pink solid[2] | |
| Hydrazine (Hazardous Component) | ||
| EPA Reportable Quantity | 1 pound[3] | For accidental releases. |
| OSHA Permissible Exposure Limit (PEL) | 0.1 ppm (0.1 mg/m³)[3] | Time-weighted average over 8 hours. |
| NIOSH Recommended Exposure Limit (REL) | 0.03 ppm (0.04 mg/m³)[3] | Ceiling limit for 120 minutes. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.[4] This often involves treating the chemical to neutralize its hazardous properties before final disposal. The following protocol is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Experimental Protocol: Neutralization via Oxidation with Sodium Hypochlorite
This protocol details the chemical neutralization of this compound waste through oxidation with a dilute sodium hypochlorite (bleach) solution. This method is effective for dilute hydrazine solutions.
Materials:
-
This compound waste
-
Water
-
5% Sodium hypochlorite solution (household bleach)
-
Large glass beaker
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure a safety shower and eyewash station are readily accessible.
-
Dilution:
-
For solid waste, dissolve the this compound in water to create a dilute solution (less than 5% concentration).
-
For liquid waste, ensure the concentration is already below 5%. If not, dilute with water. This dilution step is critical to control the exothermic nature of the reaction.[5]
-
-
Neutralization:
-
Place the dilute hydrazine solution in a large glass beaker with a stir bar.
-
Slowly add a 5% sodium hypochlorite solution in a 2:1 molar ratio (hypochlorite to hydrazine) while stirring continuously. The reaction between sodium hypochlorite and hydrazine yields nitrogen gas, water, and sodium chloride.[5]
-
Monitor the temperature of the solution. If it begins to heat excessively, slow the rate of addition.
-
-
Verification:
-
After the addition is complete, continue stirring for at least one hour.
-
Test the solution for the presence of residual hydrazine using appropriate analytical methods, if available.
-
Check the pH of the final solution and neutralize it to a pH between 6 and 8 by adding a suitable acid or base (e.g., dilute hydrochloric acid or sodium bicarbonate) as needed.
-
-
Final Disposal:
-
Once neutralization is confirmed, the resulting solution can typically be disposed of down the drain with copious amounts of water, pending approval from your local EHS office and wastewater treatment authority.
-
If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by your institution's EHS department.
-
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer
This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for specific disposal procedures and requirements.
References
- 1. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 2. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]
- 3. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. arxada.com [arxada.com]
Essential Safety and Logistical Information for Handling (4-Methoxybenzyl)hydrazine dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for (4-Methoxybenzyl)hydrazine dihydrochloride, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as an acute toxic and irritant substance.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2][3] It can also cause skin and serious eye irritation.[1] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][4] |
| Skin Protection | Wear appropriate protective gloves (chemical impermeable) and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.[2][4][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4] A full-face respirator should be used if exposure limits are exceeded.[2] In case of dust formation, a dust mask type N95 (US) is recommended.[6] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step guide ensures a safe operational workflow.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4]
-
Minimize dust generation and accumulation during handling.[4]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the substance, put on all required PPE as specified in the table above.
-
Gloves must be inspected for any damage prior to use.[5]
3. Handling the Chemical:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[4]
4. In Case of Exposure:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
-
If on skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[4]
-
If in eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
If swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a suitable, tightly closed container labeled for disposal.[4][5]
-
Do not mix with other waste. Leave chemicals in their original containers if possible.
2. Disposal Procedure:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7]
-
Contaminated packaging should be treated as the chemical itself. It can be triply rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[5]
Caption: Workflow for the safe handling of this compound.
References
- 1. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-甲氧基苯肼 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

